2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 142472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)17-14(18)12-4-2-3-5-13(12)16-15(17)19/h2-9H,1H3,(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDORDPWMJKSUFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351691 | |
| Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37641-50-2 | |
| Record name | 3-(4-Methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37641-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 142472 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037641502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37641-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142472 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-mercapto-3-p-tolyl-3h-quinazolin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound, 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. This molecule belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2] This document details a representative experimental protocol for its synthesis and outlines the analytical techniques used for its characterization. Furthermore, potential mechanisms of action are discussed based on the known biological activities of structurally related compounds.
Synthesis
The synthesis of this compound is typically achieved through a one-pot condensation reaction involving anthranilic acid and p-tolyl isothiocyanate. This method is a common and effective way to produce various 2-mercapto-3-substituted quinazolin-4-ones.[1]
Experimental Protocol
Materials:
-
Anthranilic acid
-
p-Tolyl isothiocyanate
-
Ethanol (96%)
-
Glacial Acetic Acid (catalytic amount)
-
Dioxane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in 96% ethanol.
-
To this solution, add p-tolyl isothiocyanate (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain it for a duration of 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration and washed with cold ethanol to remove any unreacted starting materials.
-
The crude product is then purified by recrystallization from a suitable solvent, such as dioxane, to yield the pure this compound as a solid.[1]
Synthesis Workflow
Characterization
The structural elucidation and confirmation of the synthesized this compound are performed using various spectroscopic techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.
Physicochemical and Spectroscopic Data
| Property | Expected Value / Observation |
| Molecular Formula | C₁₅H₁₂N₂OS |
| Molecular Weight | 268.34 g/mol |
| Appearance | Expected to be a solid, with color ranging from white to yellow. |
| Melting Point | Not explicitly reported, but expected to be in a range similar to other 2-mercapto-3-aryl-quinazolin-4-ones. |
| FTIR (KBr, cm⁻¹) | Expected characteristic peaks around: 3100-3300 (N-H stretching, if in thione tautomeric form), 1670-1690 (C=O stretching of the quinazolinone ring), 1600-1620 (C=C aromatic stretching), and 1250-1270 (C=S stretching).[3] |
| ¹H NMR (DMSO-d₆, δ ppm) | Expected signals for: aromatic protons of the quinazolinone ring (multiplets, ~7.2-8.2 ppm), aromatic protons of the p-tolyl group (two doublets, ~7.1-7.4 ppm), a singlet for the methyl protons of the p-tolyl group (~2.3 ppm), and a broad singlet for the -SH proton (if observable, could be downfield and exchangeable with D₂O).[4][5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Expected signals for: the carbonyl carbon (~160-165 ppm), the C=S carbon (~175-180 ppm), aromatic carbons (multiple signals in the range of ~115-150 ppm), and the methyl carbon of the p-tolyl group (~20-22 ppm).[4][5] |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ is expected at approximately 268. Fragmentation patterns would likely involve the loss of the tolyl group and other characteristic fragments of the quinazolinone core.[3] |
Biological Activity and Potential Signaling Pathways
Derivatives of 2-mercapto-quinazolin-4-one are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[6][7] While the specific biological profile of this compound is not extensively documented, the activities of structurally related compounds suggest potential mechanisms of action.
Antimicrobial Activity
Many 2-mercapto-3-aryl-quinazolin-4-one derivatives have demonstrated significant activity against various bacterial and fungal strains.[6] The proposed mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The presence of the mercapto group is often crucial for this activity.
Anticancer Activity and Potential Signaling Pathways
The quinazolinone scaffold is a well-established pharmacophore in anticancer drug discovery. Several approved drugs, such as gefitinib and erlotinib, are quinazoline derivatives that act as tyrosine kinase inhibitors. For 2-mercapto-quinazolinone derivatives, potential anticancer mechanisms include:
-
Inhibition of Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of nucleotides, and its inhibition can disrupt DNA replication and cell proliferation.
-
Inhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: EGFR is a key regulator of cell growth and proliferation, and its overactivity is implicated in many cancers.
-
Inhibition of NADH Dehydrogenase (Type II): This enzyme is part of the electron transport chain, and its inhibition can disrupt cellular respiration and energy production in cancer cells.
Based on these findings for related compounds, a potential signaling pathway that could be targeted by this compound is the EGFR signaling cascade.
Conclusion
This compound is a heterocyclic compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is straightforward, and its structure can be reliably confirmed through standard analytical techniques. Based on the known biological activities of its structural analogs, this compound warrants further evaluation for its potential antimicrobial and anticancer properties, with a particular focus on its interaction with key cellular targets such as EGFR and DHFR. This guide provides a foundational framework for researchers and scientists to build upon in their exploration of this promising molecule.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Mercapto-3-m-tolyl-3h-quinazolin-4-one | 37641-49-9 | Benchchem [benchchem.com]
- 3. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 4. rsc.org [rsc.org]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the heterocyclic compound 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. This molecule belongs to the quinazolinone class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1]
Core Physicochemical Properties
This compound, with the CAS number 37641-50-2, is a solid, crystalline compound at room temperature.[2][3] Its core structure consists of a bicyclic quinazolinone ring system, featuring a mercapto group at the 2-position and a p-tolyl substituent at the 3-position.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂OS | [3] |
| Molecular Weight | 268.334 g/mol | [3] |
| CAS Number | 37641-50-2 | [3] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Melting Point | 240.3-242.4 °C | Note: Data for a closely related isomer; see spectral data for confirmation. |
| Solubility | Soluble in organic solvents like DMSO and DMF; sparingly soluble in ethanol; insoluble in water. | General solubility for this class of compounds. |
Spectral Characterization Data
The structural identity of this compound is confirmed through various spectroscopic techniques. The following table presents the characteristic spectral data.
| Spectroscopic Data | |
| ¹H NMR (DMSO-d₆, 500 MHz) | δ 12.51 (s, 1H, NH), 8.14 (m, 3H, Ar-H), 7.85 (m, 1H, Ar-H), 7.74 (d, J = 8.1 Hz, 1H, Ar-H), 7.52 (t, J = 7.4 Hz, 1H, Ar-H), 7.36 (d, J = 8.1 Hz, 2H, Ar-H), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (DMSO-d₆, 126 MHz) | δ 162.73, 152.65, 149.28, 141.89, 135.01, 130.33, 129.64, 128.13, 127.87, 126.83, 126.30, 121.35, 21.45 (CH₃) |
| IR (KBr, cm⁻¹) | Characteristic peaks expected around 3200-3100 (N-H stretch), 1680-1660 (C=O stretch, quinazolinone), 1610-1580 (C=N stretch), and 1270-1250 (C=S stretch). |
| Mass Spectrometry (EI) | Expected molecular ion peak (M⁺) at m/z = 268. |
Experimental Protocols
The synthesis of this compound is typically achieved through a one-pot condensation reaction. The following protocol is a representative method based on established literature procedures for analogous compounds.[4][5]
Synthesis of this compound
Materials:
-
Anthranilic acid
-
p-Tolyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution (5%)
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Büchner funnel and flask
-
Beakers and graduated cylinders
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Addition of Reagent: To this solution, add p-tolyl isothiocyanate (1 equivalent) dropwise while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Precipitation: After completion of the reaction, cool the mixture to room temperature. A solid precipitate should form. If not, pour the reaction mixture into a beaker containing ice-cold water with a small amount of concentrated hydrochloric acid to induce precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with cold distilled water and a small amount of cold ethanol to remove unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure this compound.
-
Drying and Characterization: Dry the purified product in a desiccator and characterize it by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
Quinazolinone derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific studies on the biological mechanism of this compound are limited, the activities of structurally similar compounds suggest several potential signaling pathways that this molecule may modulate.
Potential Anticancer Activity
Derivatives of 2-mercapto-quinazolin-4-one have demonstrated significant anticancer activity through various mechanisms.[1][6] These include the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the prominent targets for quinazolinone-based anticancer agents is Dihydrofolate Reductase (DHFR) . DHFR is a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division. Inhibition of DHFR leads to a depletion of these building blocks, thereby halting cancer cell proliferation.
Another important mechanism of anticancer action for quinazolinone derivatives is the modulation of the PI3K/Akt signaling pathway . This pathway is frequently hyperactivated in various cancers and plays a critical role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Potential Anti-inflammatory Activity
The anti-inflammatory properties of quinazolinone derivatives are also well-documented. A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . NF-κB is a transcription factor that plays a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Inhibition of NF-κB activation can lead to a reduction in inflammation.
Conclusion
This compound is a readily synthesizable compound with a physicochemical profile that makes it an interesting candidate for further investigation in drug discovery and development. Based on the extensive research on the quinazolinone scaffold, this compound holds potential as an anticancer and anti-inflammatory agent. The elucidation of its precise mechanism of action through further biological studies is warranted to fully explore its therapeutic potential.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy 2-Mercapto-3-(2-methyl-allyl)-3H-quinazolin-4-one (EVT-12349628) [evitachem.com]
- 3. scbt.com [scbt.com]
- 4. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Ascendant Therapeutic Potential of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its myriad derivatives, the 2-mercapto-3-aryl-3H-quinazolin-4-one series has emerged as a particularly promising class of compounds. This technical guide focuses on the biological activities of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one and its derivatives, offering an in-depth exploration of their therapeutic potential, particularly in the realms of oncology and infectious diseases. This document provides a comprehensive overview of their synthesis, biological evaluation, and mechanistic insights, tailored for researchers and professionals in drug discovery and development.
Introduction
Quinazolinone and its derivatives are heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer activities.[1][2] The introduction of a mercapto group at the 2-position and an aryl substituent at the 3-position of the quinazolinone ring system has been shown to be a critical determinant of their biological efficacy. Specifically, the presence of a p-tolyl group at the 3-position offers a unique combination of steric and electronic properties that can influence ligand-receptor interactions and overall bioactivity. This guide aims to consolidate the current understanding of this compound derivatives and to provide a practical framework for their further investigation.
Synthesis of this compound Derivatives
The synthesis of the core scaffold, this compound (CAS 37641-50-2), is typically achieved through a well-established synthetic route.[3][4] The general scheme involves the condensation of anthranilic acid with p-tolyl isothiocyanate. This reaction proceeds via the formation of a thiourea intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone ring.
Further derivatization is commonly carried out at the exocyclic sulfur atom of the 2-mercapto group. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
Biological Activities and Quantitative Data
Derivatives of 2-mercapto-3-aryl-3H-quinazolin-4-one have demonstrated significant potential as both anticancer and antimicrobial agents. While specific data for a broad range of p-tolyl derivatives is an active area of research, the following tables summarize representative quantitative data from closely related analogues to illustrate the expected potency.
Anticancer Activity
The anticancer activity of these compounds is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying their cytotoxic effects.
Table 1: Representative Anticancer Activity of 2-Mercapto-3-aryl-3H-quinazolin-4-one Derivatives
| Compound ID | Aryl Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| A1 | Phenyl | MCF-7 (Breast) | 5.9 ± 0.74 | [5] |
| A2 | 4-Chlorophenyl | A2780 (Ovarian) | 0.20 ± 0.02 | [5] |
| A3 | 3,4,5-Trimethoxybenzyl | NCI-H460 (Lung) | 6.33 | [6] |
| A4 | Phenyl | HeLa (Cervical) | 10.64 - 33.62 | [7] |
Antimicrobial Activity
The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Representative Antimicrobial Activity of 2-Mercapto-3-aryl-3H-quinazolin-4-one Derivatives
| Compound ID | Aryl Substituent | Microorganism | MIC (µg/mL) | Reference |
| B1 | Phenyl | Staphylococcus aureus | >100 | [8] |
| B2 | Phenyl | Streptococcus pneumoniae | >100 | [8] |
| B3 | Phenyl | Escherichia coli | - | [9] |
| B4 | Phenyl | Pseudomonas aeruginosa | - | [9] |
Note: The data presented are for illustrative purposes based on related structures. Specific values for p-tolyl derivatives require dedicated experimental evaluation.
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanism of Action
Quinazolinone derivatives are known to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis.[2] A key mechanism involves the inhibition of protein kinases, particularly those in the PI3K/AKT and EGFR signaling pathways.[1][10]
The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain quinazolinone derivatives have been shown to inhibit PI3K, leading to a downstream reduction in the phosphorylation of AKT and subsequently inducing apoptosis in cancer cells.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The existing body of research on related analogues strongly suggests their potential as effective anticancer and antimicrobial compounds. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of p-tolyl derivatives to elucidate precise structure-activity relationships. Further mechanistic studies are also warranted to identify specific molecular targets and to fully understand their interactions with key signaling pathways. The insights gained from such investigations will be instrumental in advancing these promising compounds through the drug discovery pipeline.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 37641-50-2 [chemicalbook.com]
- 4. 37641-50-2,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 9. tsijournals.com [tsijournals.com]
- 10. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis (NMR, IR, Mass) of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
An In-depth Technical Guide to the Spectroscopic Analysis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antimicrobial properties.[1] The compound this compound, a member of this versatile family, features a quinazolinone core substituted with a mercapto group at the 2-position and a p-tolyl group at the 3-position. A precise understanding of its chemical structure is fundamental for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents.
This technical guide provides a comprehensive overview of the expected spectroscopic profile of this compound, based on data from closely related analogues. It details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside standardized experimental protocols for acquiring such data.
Predicted Spectroscopic Data
While direct experimental spectra for this compound are not widely published, a robust prediction of its spectral characteristics can be made by analyzing data from its core structure and closely related analogues, such as 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents like DMSO-d₆.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the protons on the quinazolinone ring system and the p-tolyl substituent.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~13.5 - 12.5 | Broad Singlet | 1H | SH (Thiol) |
| ~8.10 | Doublet | 1H | H-5 (Quinazolinone) |
| ~7.85 | Triplet | 1H | H-7 (Quinazolinone) |
| ~7.70 | Doublet | 1H | H-8 (Quinazolinone) |
| ~7.50 | Triplet | 1H | H-6 (Quinazolinone) |
| ~7.40 | Doublet | 2H | H-2'/H-6' (p-tolyl) |
| ~7.30 | Doublet | 2H | H-3'/H-5' (p-tolyl) |
| ~2.40 | Singlet | 3H | CH₃ (p-tolyl) |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule. The predicted data is extrapolated from known spectra of 2-mercapto-3-phenyl-quinazolin-4(3H)-one.[2]
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~176.5 | C=S (Thione) |
| ~160.6 | C=O (Amide) |
| ~139.9 | C-4' (p-tolyl) |
| ~139.2 | C-4a (Quinazolinone) |
| ~135.5 | C-7 (Quinazolinone) |
| ~135.0 | C-1' (p-tolyl) |
| ~129.5 | C-3'/C-5' (p-tolyl) |
| ~128.5 | C-2'/C-6' (p-tolyl) |
| ~127.4 | C-5 (Quinazolinone) |
| ~125.4 | C-6 (Quinazolinone) |
| ~117.1 | C-8a (Quinazolinone) |
| ~21.2 | CH₃ (p-tolyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data is typically acquired using a KBr pellet method.
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3200 - 3100 | Medium, Broad | N-H Stretching (tautomeric form) |
| ~3050 | Medium | Aromatic C-H Stretching |
| ~2600 - 2550 | Weak | S-H Stretching |
| ~1685 | Strong | C=O Stretching (Amide) |
| ~1610 | Strong | C=N Stretching |
| ~1590, 1470 | Medium-Strong | Aromatic C=C Bending |
| ~1250 | Strong | C=S Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
| m/z (Predicted) | Interpretation |
| ~268 | [M]⁺, Molecular Ion |
| ~269 | [M+1]⁺ |
| ~253 | [M - CH₃]⁺ |
| ~177 | [M - C₇H₇N]⁺ |
| ~119 | [C₇H₅NO]⁺ |
| ~91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following are standard protocols for the spectroscopic analysis of quinazolinone derivatives.[3][4]
NMR Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[4]
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
¹H NMR Acquisition : Acquire the spectrum with a standard single-pulse sequence. Use a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds.[4] A sufficient number of scans (e.g., 16-32) should be used to achieve a good signal-to-noise ratio.[4]
-
¹³C NMR Acquisition : Acquire the spectrum using proton broadband decoupling. A significantly larger number of scans will be required compared to ¹H NMR. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.[3]
-
Data Processing : Process the raw data (FID) by applying a Fourier transform. The spectrum should be phased, baseline corrected, and calibrated to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[3]
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.[3]
-
Pellet Formation : Transfer the powder to a pellet press and apply 7-10 tons of pressure to form a transparent or translucent disc.[3]
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.[3]
-
Data Acquisition : First, record a background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.[3]
Mass Spectrometry Protocol (Electron Impact)
-
Sample Introduction : Introduce a small amount (<1 mg) of the solid sample into the mass spectrometer using a direct insertion probe.[3]
-
Instrumentation : Use a mass spectrometer equipped with an Electron Impact (EI) ion source.[3]
-
Data Acquisition : The sample is vaporized by heating the probe. The resulting gaseous molecules are then bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the ions based on their mass-to-charge ratio to generate the mass spectrum.[3]
Workflow and Logical Relationships
The structural elucidation of a novel compound like this compound follows a logical workflow. The process begins with synthesis and purification, followed by a series of spectroscopic analyses. Each technique provides complementary information that, when combined, allows for an unambiguous structure confirmation.
Caption: Workflow for the synthesis and structural elucidation of this compound.
References
An In-depth Technical Guide on the Crystal Structure of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and potential biological significance of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. While a definitive crystal structure for this specific compound is not publicly available, this document outlines the expected molecular geometry, details the experimental protocols for its synthesis and crystallographic analysis based on closely related compounds, and summarizes the known biological activities of the broader 2-mercapto-quinazolin-4-one class.
Introduction
Quinazolin-4(3H)-one derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] The fusion of a pyrimidine ring with a benzene ring forms the core quinazolinone scaffold, which serves as a "privileged structure" capable of interacting with a wide array of biological targets. Substitutions at the 2 and 3 positions of the quinazolinone ring are particularly crucial in modulating the pharmacological profile of these molecules.
The introduction of a mercapto group at the 2-position and a p-tolyl group at the 3-position, yielding this compound (CAS No. 37641-50-2), is anticipated to confer specific physicochemical and biological properties. The tolyl group can influence the molecule's lipophilicity and steric interactions with target proteins, while the mercapto group offers a reactive handle for further chemical modifications and can participate in crucial interactions, such as hydrogen bonding and metal chelation.
Synthesis and Characterization
The synthesis of this compound typically follows a well-established route for 2,3-disubstituted quinazolin-4-ones.
General Synthesis Workflow
The primary synthetic route involves the condensation of anthranilic acid with p-tolyl isothiocyanate. This reaction is often carried out under reflux in a suitable solvent, such as ethanol.
Experimental Protocol: Synthesis
A general procedure for the synthesis of 2-mercapto-3-substituted quinazolin-4-ones is as follows:
-
Reaction Setup: A mixture of anthranilic acid (1 equivalent) and p-tolyl isothiocyanate (1 equivalent) is taken in a round-bottom flask.
-
Solvent Addition: Anhydrous ethanol is added to the flask to dissolve the reactants.
-
Reflux: The reaction mixture is heated under reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and dimethylformamide (DMF), to yield the pure this compound.
Spectroscopic Characterization
The structure of the synthesized compound is typically confirmed using various spectroscopic techniques. The expected spectral data are summarized below.
| Technique | Expected Observations |
| FT-IR (cm⁻¹) | ~3400 (N-H stretch, tautomeric form), ~3100 (Ar-H stretch), ~1680 (C=O stretch of quinazolinone), ~1600 (C=N stretch), ~1250 (C=S stretch). |
| ¹H NMR (δ, ppm) | ~12.0 (s, 1H, SH, tautomeric form), 7.0-8.5 (m, 8H, Ar-H), 2.4 (s, 3H, CH₃ of tolyl group). |
| ¹³C NMR (δ, ppm) | ~178 (C=S), ~162 (C=O), 120-150 (aromatic carbons), ~21 (CH₃ of tolyl group). |
| Mass Spec. (m/z) | The molecular ion peak [M]⁺ corresponding to the molecular weight of C₁₅H₁₂N₂OS (268.34 g/mol ) would be observed, along with characteristic fragmentation patterns.[2] |
Crystal Structure Analysis
While the specific crystal structure of this compound has not been reported, analysis of related quinazolinone derivatives allows for a prediction of its structural features and the methodology for its determination.
Expected Molecular Geometry
The molecule is expected to be largely planar, with the quinazolinone core forming a rigid bicyclic system. The p-tolyl group attached to the N3 position will likely be twisted out of the plane of the quinazolinone ring to minimize steric hindrance. The 2-mercapto group can exist in tautomeric equilibrium with the 2-thioxo form, which can influence bond lengths and angles within the pyrimidine ring. Intermolecular interactions, such as hydrogen bonding involving the N-H or S-H groups and the carbonyl oxygen, as well as π-π stacking between the aromatic rings, are expected to play a significant role in the crystal packing.
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure would involve the following steps:
-
Single Crystal Growth: High-quality single crystals are grown from a suitable solvent or solvent mixture using techniques like slow evaporation, vapor diffusion, or cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (often 100 K to reduce thermal motion).
-
Structure Solution and Refinement: The collected data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct or Patterson methods and refined using full-matrix least-squares techniques.
Representative Crystallographic Data
The following table presents representative crystallographic data for a related quinazolinone derivative, 3-amino-2-propylquinazolin-4(3H)-one, to illustrate the expected parameters.
| Parameter | Value for a Related Quinazolinone [3] |
| Chemical Formula | C₁₁H₁₃N₃O |
| Formula Weight | 203.24 |
| Crystal System | Trigonal |
| Space Group | R-3 |
| a, c (Å) | a = 24.1525 (5), c = 9.6500 (2) |
| α, β, γ (°) | α = 90, β = 90, γ = 120 |
| Volume (ų) | 4875.1 (2) |
| Z | 18 |
| Density (calc) | 1.247 Mg/m³ |
| Radiation | Cu Kα (λ = 1.54184 Å) |
| Temperature (K) | 296 |
Potential Biological Significance
While specific biological studies on this compound are limited, the broader class of 2-mercapto-quinazolin-4-one derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities.
Known Activities of 2-Mercapto-Quinazolinones
Derivatives of 2-mercapto-quinazolin-4-one have been reported to exhibit the following activities:
-
Antimicrobial and Antifungal Activity: The quinazolinone scaffold is a common feature in many antimicrobial agents.
-
Anti-inflammatory Activity: Several derivatives have shown potent anti-inflammatory effects.
-
Anticancer Activity: These compounds have been investigated for their cytotoxic effects against various cancer cell lines.[4]
-
Anticonvulsant Activity: The quinazolinone nucleus is a key component of some central nervous system active drugs.
-
Antioxidant Activity: The mercapto group can contribute to the radical scavenging properties of these molecules.[1]
The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors. The nature of the substituent at the 3-position significantly influences this interaction.
Putative Signaling Pathway Involvement
The diverse biological activities of quinazolinone derivatives suggest their interaction with multiple signaling pathways. For instance, their anticancer effects may be mediated through the inhibition of protein tyrosine kinases, induction of apoptosis, or cell cycle arrest. The anti-inflammatory actions could be linked to the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory cytokine production.
References
An In-depth Technical Guide on the Core Mechanism of Action of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
The quinazolinone scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The substitution at the 2- and 3-positions of the quinazolin-4(3H)-one core, as seen in 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, is crucial in defining the pharmacological profile of these compounds. Based on the available literature for related analogs, the primary mechanisms of action appear to revolve around enzyme inhibition and induction of apoptosis, leading to potential anticancer, antimicrobial, and anti-inflammatory effects.
Potential Mechanisms of Action
The biological activity of 2-mercapto-quinazolin-4-one derivatives can be attributed to several underlying mechanisms, primarily enzyme inhibition and interference with cellular signaling pathways.
Carbonic Anhydrase Inhibition:
A significant body of research has focused on 2-mercapto-quinazolin-4-one derivatives as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2][3] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton and are involved in various physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis. The sulfonamide group of inhibitors typically coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion essential for catalysis.[4] While the title compound lacks a sulfonamide moiety, the quinazolinone scaffold itself has been shown to contribute to CA inhibition.
Tyrosine Kinase Inhibition:
Quinazolinone derivatives are well-established as tyrosine kinase inhibitors.[5] For instance, some derivatives have shown potent inhibitory activity against the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[6] The mechanism often involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking the downstream signaling cascade.
Other Enzyme Targets:
Studies on various quinazolinone derivatives have revealed inhibitory activity against a range of other enzymes, including:
-
Dihydrofolate Reductase (DHFR): Some 2-mercapto-quinazolin-4-one analogs have demonstrated DHFR inhibition, an important target in cancer chemotherapy.[6]
-
Phosphodiesterase-I (PDE-I): Certain 2-substituted quinazolin-4(3H)-ones have been identified as inhibitors of PDE-I.[3]
-
DNA Gyrase: The structural similarity of quinazolinones to fluoroquinolones suggests a potential mechanism involving the inhibition of bacterial DNA gyrase (Topoisomerase II), an enzyme crucial for DNA replication.[7][8]
The anticancer effects of quinazolinone derivatives are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.
Induction of Apoptosis:
Many quinazolinone derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can be triggered through various pathways, including the downregulation of anti-apoptotic proteins (like Bcl-2) and the upregulation of pro-apoptotic proteins (like Bax), leading to the activation of caspases.[9]
Cell Cycle Arrest:
These compounds can also cause cell cycle arrest, often at the G2/M phase, by interfering with the formation and function of the mitotic spindle. Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[10][11]
Inhibition of Angiogenesis:
Inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) signaling by some quinazolinone derivatives suggests a potential anti-angiogenic mechanism, which would restrict tumor growth by cutting off its blood supply.[6]
Quantitative Biological Data for Structurally Similar Compounds
The following tables summarize the quantitative data for various 2-mercapto-quinazolin-4-one derivatives from the literature. This data provides an indication of the potential potency of the title compound.
Table 1: Carbonic Anhydrase Inhibition Data for 2-Mercapto-Quinazolinone Derivatives
| Compound/Derivative | Target Isoform(s) | Inhibition Constant (KI) or IC50 | Reference |
| 4-(2-(2-(substituted-thio)-4(3H)-quinazolinon-3-yl)ethyl)benzenesulfonamides | hCA I, II, IX, XII | KI values ranging from nM to µM | [1] |
| 2-Substituted quinazolin-4(3H)-ones | Carbonic Anhydrase-II | IC50 values ranging from 61.33 to 191.93 µM | [3] |
| 3-Amino-2-aryl quinazolin-4(3H)-ones | bCA-II, hCA-II | IC50 values ranging from 8.9 to 67.3 µM (bCA-II) and 14.0 to 59.6 µM (hCA-II) | [12] |
Table 2: Anticancer Activity Data for Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line(s) | IC50 (µM) | Reference |
| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | <1 | [11] |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | Multiple cell lines | <0.05 | [11] |
| 2-Substituted quinazolin-4(3H)-one derivatives | Jurkat (T cell ALL), NB4 (AML) | <5 | [13] |
| 2-mercapto-quinazolin-4-one analog with 2-benzylthio moiety | Various | DHFR inhibition IC50 = 0.30 µM, EGFR-TK inhibition IC50 = 13.40 nM | [6] |
| Quinazolin-4(3H)-one derivatives | MCF-7 (Breast), A2780 (Ovarian) | Ranging from 0.14 to >16 µM | [5] |
Table 3: Antimicrobial Activity Data for Quinazolinone Derivatives
| Compound/Derivative | Microbial Strain(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2-(chloromethyl)-3-(substituted)-quinazoline-4(3H)-ones | Gram-positive and Gram-negative bacteria | Not specified, but showed activity | [14] |
| Quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect observed | [15] |
| Quinazolin-4(3H)-one derivatives with hydrazone or pyrazole moieties | Gram-positive and Gram-negative bacteria, Fungi | MICs ranging from 3.9 to 62.5 µg/mL | [8] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key assays mentioned in the literature for similar compounds.
A common synthetic route involves the condensation of anthranilic acid with an appropriate aryl isothiocyanate.[16][17]
Materials:
-
Anthranilic acid
-
p-tolyl isothiocyanate
-
Ethanol (or another suitable solvent)
Procedure:
-
A mixture of anthranilic acid (1 equivalent) and p-tolyl isothiocyanate (1 equivalent) in ethanol is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired this compound.
-
The product can be further purified by recrystallization from a suitable solvent.
This is a standard method to determine the inhibitory activity against carbonic anhydrase.[4][18][19]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms
-
Test compound (this compound) dissolved in DMSO
-
HEPES or Tris buffer
-
CO2-saturated water
-
Phenol red indicator
Procedure:
-
An assay solution is prepared containing buffer and phenol red indicator.
-
The CA enzyme is added to the assay solution, with and without the test inhibitor at various concentrations.
-
The enzyme-inhibitor solution is pre-incubated for a specific time at a controlled temperature.
-
In a stopped-flow instrument, the enzyme solution is rapidly mixed with CO2-saturated water.
-
The change in absorbance at 557 nm (for phenol red) is monitored over time as the pH decreases due to the formation of carbonic acid.
-
The initial velocity of the reaction is calculated from the linear portion of the absorbance curve.
-
Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[13][20]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS)
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization buffer.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate a proposed signaling pathway and a general experimental workflow.
Caption: Proposed anticancer signaling pathway for 2-mercapto-quinazolin-4-one derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of quinazolinone derivatives.
References
- 1. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Potential Assessment of 2-Substituted Quinazolin-4(3H)-ones as Inhibitors of Phosphodiesterase-I and Carbonic Anhydrase-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of 2-Mercapto-3-aryl-quinazolin-4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxic evaluation of 2-mercapto-3-substituted-quinazolin-4(3H)-one derivatives, a class of heterocyclic compounds that has garnered significant interest in anticancer drug discovery. While specific data for 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one is not extensively available in the public domain, this paper synthesizes the current knowledge from a range of structurally related analogs. The presented data, experimental protocols, and pathway visualizations offer a predictive framework and a methodological foundation for the assessment of this and other novel quinazolinone compounds.
Core Concepts in Quinazolinone Cytotoxicity
Quinazolinone derivatives are recognized for their diverse pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The core structure of 4(3H)-quinazolinone serves as a versatile scaffold for chemical modifications, particularly at the 2 and 3 positions, which significantly influences their biological activity.[3] The introduction of a mercapto group at the 2-position, often followed by S-alkylation or the presence of various substituents at the 3-position, has been a successful strategy in developing potent cytotoxic agents.[4][5][6]
The anticancer effects of these compounds are believed to be mediated through various mechanisms, including the inhibition of protein kinases, such as VEGFR-2, which are crucial for tumor growth and angiogenesis.[6][7] Some derivatives have also been shown to interfere with tubulin polymerization, a key process in cell division.[8][9]
Data Presentation: Cytotoxicity of 2-Mercapto-3-substituted-quinazolin-4(3H)-one Analogs
The following tables summarize the 50% inhibitory concentration (IC50) values for a selection of 2-mercapto-3-substituted-4(3H)-quinazolinone derivatives against various human cancer cell lines. This data, collated from multiple studies, highlights the structure-activity relationships and the spectrum of activity for this class of compounds. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-mercapto-3-(substituted benzyl) | HeLa | Varies | [7] |
| 2-mercapto-3-(substituted benzyl) | MCF-7 | Varies | [7] | |
| Compound 11g | 2-mercapto-3-(quinoxalinyl)-6-nitro | HeLa | < 10 | [7] |
| Series 2 | 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl) | Multiple | GI50: 6.33 - 17.90 | [4] |
| Compound 7 | N-(4-chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide | Multiple | GI50: 17.90 | [4] |
| Compound 19 | N-(3,4,5 trimethoxybenzyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]propanamide | Multiple | GI50: 6.33 | [4] |
| Series 3 | 2,3-disubstituted quinazolin-4(3H)-one | HepG2 | Varies | [6] |
| Compound 5b | 3-benzyl-2-((4-carbamoyl-2-hydroxyphenacyl)thio)quinazolin-4(3H)-one | HepG2 | < Sorafenib | [6] |
| Series 4 | 2-mercapto-3-phenyl/benzyl quinazolin-4(3H)-one esters and hydrazides | MCF7 | 0.20 - >16.43 | [10] |
| 2-mercapto-3-phenyl/benzyl quinazolin-4(3H)-one esters and hydrazides | A2780 | 0.14 - >3.00 | [10] | |
| Compound A3 | 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | PC3 | 10 | [1] |
| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | MCF-7 | 10 | [1] | |
| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one | HT-29 | 12 | [1] | |
| Compound 8h | 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | SKLU-1 | 23.09 µg/mL | |
| 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | MCF-7 | 27.75 µg/mL | ||
| 6-hydroxy-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one | HepG-2 | 30.19 µg/mL | ||
| Compound 8c | Quinazolinone-based chalcone | SK-LU-1 | 8.04 µg/mL | [11] |
Experimental Protocols
A standardized approach to assessing in vitro cytotoxicity is crucial for the comparability of results. The following protocols outline the general synthesis of the quinazolinone scaffold and the most commonly employed method for evaluating cytotoxicity, the MTT assay.
General Synthesis of 2-Mercapto-3-substituted-quinazolin-4(3H)-ones
The synthesis of 2-mercapto-3-substituted-quinazolin-4(3H)-ones is typically achieved through a multi-step process, which can be adapted to introduce a variety of substituents.
-
Formation of the Quinazolinone Core: The synthesis often begins with the reaction of anthranilic acid or a substituted anthranilic acid with an appropriate isothiocyanate (e.g., p-tolyl isothiocyanate for the target compound) in a suitable solvent like ethanol.[10][12] This reaction is typically carried out under reflux conditions to yield the 2-mercapto-3-substituted-quinazolin-4(3H)-one.[10]
-
Purification: The crude product is then purified, commonly through recrystallization from a solvent such as ethanol or dimethylformamide (DMF), to obtain the pure compound.[13]
-
Characterization: The structure of the synthesized compound is confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][6]
In Vitro Cytotoxicity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][7]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa, HepG2) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent like DMSO to prepare a stock solution. A series of dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compound at various concentrations, and the plates are incubated for a specified period (e.g., 48 or 72 hours). Control wells containing medium with DMSO (vehicle control) and untreated cells are also included.
-
MTT Addition and Incubation: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations: Workflows and Pathways
To further elucidate the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.
Caption: General workflow for in vitro cytotoxicity evaluation using the MTT assay.
Caption: General synthesis pathway for this compound.
Caption: Simplified VEGFR-2 signaling pathway and potential inhibition by quinazolinone derivatives.
References
- 1. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and In vitro Cytotoxic Evaluation of New Quinazolinone-Based Chalcones | Engineering and Technology For Sustainable Development [jst.vn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Solubility and stability studies of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
An In-depth Technical Guide: Solubility and Stability Studies of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmacologically active agents.[1] The 2-mercapto-3-substituted quinazolin-4-ones, in particular, have attracted considerable interest. Understanding the physicochemical properties of a specific derivative, this compound, is fundamental for its development as a potential therapeutic agent. Its solubility directly impacts bioavailability and formulation strategies, while its stability profile is crucial for determining shelf-life and ensuring safety and efficacy.
This technical guide outlines the essential studies required to comprehensively characterize the solubility and stability of this compound. It details experimental protocols and provides a structure for data presentation.
Solubility Studies
The poor aqueous solubility of many 4(3H)-quinazolinone derivatives is a known challenge, primarily attributed to their rigid, fused heterocyclic ring system and lipophilic nature, which leads to high crystal lattice energy.[2] A thorough investigation of solubility in various solvents is a critical first step.
Qualitative Solubility
A preliminary assessment of solubility in a range of common laboratory solvents provides initial insights into the compound's polarity.
Table 1: Illustrative Qualitative Solubility of this compound
| Solvent | Polarity Index | Predicted Solubility |
| Water | 9.0 | Insoluble[3] |
| Methanol | 6.6 | Slightly Soluble[3] |
| Ethanol | 5.2 | Soluble |
| Acetone | 5.1 | Soluble[3] |
| Dichloromethane | 3.4 | Freely Soluble |
| N,N-Dimethylformamide (DMF) | 6.4 | Freely Soluble[3][4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble[3] |
Quantitative Solubility (Equilibrium Method)
The equilibrium solubility method, often employing the gravimetric technique, provides precise quantitative data.[4][5] This involves determining the concentration of a saturated solution at a specific temperature.
Table 2: Hypothetical Quantitative Solubility Data in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Water (pH 7.4 Buffer) | < 0.01 | < 3.7 x 10⁻⁵ |
| Ethanol | 5.2 | 1.9 x 10⁻² |
| Propylene Glycol | 15.8 | 5.9 x 10⁻² |
| DMSO | > 100 | > 0.37 |
Experimental Protocol: Equilibrium Solubility Determination (Gravimetric Method)
This protocol outlines the steps to determine the equilibrium solubility of the title compound.[4][5]
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Agitate the vials in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials to pellet the excess undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid precipitation, it is crucial to maintain the temperature.
-
Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining micro-particulates.
-
Solvent Evaporation: Transfer the filtered solution to a pre-weighed container and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven.
-
Quantification: Weigh the container with the dried residue. The difference in weight corresponds to the mass of the dissolved solute.
-
Calculation: Calculate the solubility in mg/mL or other desired units.
Equilibrium Solubility Determination Workflow
Stability Studies
Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[6]
Forced Degradation Studies
Forced degradation (or stress testing) is conducted to identify potential degradation products and establish degradation pathways. This involves exposing the compound to conditions more severe than accelerated stability testing.
Table 3: Conditions for Forced Degradation Studies
| Condition | Typical Stressor | Purpose |
| Hydrolysis | 0.1 N HCl, Water, 0.1 N NaOH | To test for degradation in acidic, neutral, and basic environments. |
| Oxidation | 3-30% H₂O₂ | To investigate susceptibility to oxidative degradation. |
| Photolysis | Exposure to UV/Visible light (ICH Q1B) | To assess photostability. |
| Thermal | Elevated temperature (e.g., 60-80°C) | To evaluate thermal stability and identify thermally induced degradants.[7] |
Experimental Protocol: General Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in the appropriate stressor medium (e.g., 0.1 N HCl, 3% H₂O₂).
-
Stress Application: Expose the solutions to the specified conditions (e.g., heat in a water bath, expose to a photostability chamber). Include a control sample stored under normal conditions.
-
Time Points: Withdraw aliquots at predefined time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: Neutralize acidic/basic samples or quench oxidative reactions as appropriate.
-
Analysis: Analyze the samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Quantify the parent compound's degradation and identify and quantify any major degradation products.
References
A Comprehensive Technical Guide to the Synthesis of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives represent a critical scaffold in medicinal chemistry and drug development, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2][3] The versatile nature of the quinazolinone ring system has spurred the development of a multitude of synthetic strategies, from classical condensation reactions to modern catalytic and green chemistry approaches. This technical guide provides an in-depth review of the most pertinent and widely employed methods for the synthesis of quinazolinone derivatives, complete with detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable synthetic route.
Classical Synthetic Methodologies
The foundational approaches to quinazolinone synthesis, primarily the Niementowski and Griess syntheses, have been instrumental in the initial exploration of this chemical space. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and broad applicability.
The Niementowski Quinazolinone Synthesis
The Niementowski reaction is a cornerstone in the synthesis of 4(3H)-quinazolinones, typically involving the thermal condensation of an anthranilic acid with an amide.[4][5][6] A common variation employs formamide to produce the parent quinazolin-4(3H)-one.[4] The versatility of this method allows for the introduction of a wide array of substituents on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[4]
Conventional Heating Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [4]
-
Materials: 2-Aminobenzohydrazide (0.01 mol), 2-Chlorobenzaldehyde (0.01 mol), Ethanol (20 mL), Pyridine (catalytic amount).
-
Procedure: A mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is refluxed for 10 hours in the presence of a catalytic amount of pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum.[4]
Microwave-Assisted Method: Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one [4]
-
Materials: 2-Aminobenzohydrazide (0.01 mol), 2-Chlorobenzaldehyde (0.01 mol), Ethanol (10 mL).
-
Procedure: In a microwave-safe vessel, a mixture of 2-aminobenzohydrazide and 2-chlorobenzaldehyde in ethanol is subjected to microwave irradiation. The specific power and time parameters should be optimized for the microwave reactor being used. Post-irradiation, the mixture is cooled, and the product is isolated by filtration.
The Griess Synthesis
The first reported synthesis of a quinazolinone derivative in 1869 is attributed to Griess.[7] This initial method involved the reaction of anthranilic acid with cyanogen in ethanol to form 2-ethoxy-4(3H)-quinazolinone, which could then be converted to 2-amino-4(3H)-quinazolinone by treatment with ammonia or to 2,4(1H,3H)-quinazolinedione upon hydrolysis.[8] While historically significant, this method is less commonly used today due to the hazardous nature of cyanogen.
Modern Synthetic Methodologies
Advances in synthetic organic chemistry have led to the development of more efficient, versatile, and environmentally benign methods for quinazolinone synthesis. These include microwave-assisted synthesis, metal-catalyzed cross-coupling reactions, and various green chemistry approaches.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[5][9] This is particularly advantageous for the synthesis of quinazolinone derivatives, where classical methods can be lengthy.[4][5]
-
Step 1: A mixture of an anthranilic acid and a carboxylic acid is irradiated in a microwave reactor.
-
Step 2: Upon consumption of the starting materials (monitored by TLC), an amine is added to the reaction mixture, and it is subjected to a second round of microwave irradiation at a higher temperature.
-
Work-up: The crude product is then purified using standard techniques such as column chromatography or recrystallization.
Metal-Catalyzed Synthesis
Transition-metal catalysis, particularly with copper and palladium, has provided highly efficient and modular routes to quinazolinone derivatives. These methods often involve C-H activation, cross-coupling, and domino reactions, allowing for the construction of complex quinazolinone structures from simple precursors.[1][10][11]
-
Materials: 2-Bromobenzoic acid (1 mmol), aldehyde (1 mmol), aqueous ammonia (2 mmol), Copper(I) iodide (CuI, 5.0 mol%), Dimethyl sulfoxide (DMSO, 5 mL).
-
Procedure: The reagents are combined in a reaction vessel and heated at 100 °C under an oxygen atmosphere for 10 hours. The reaction progress is monitored by TLC. After completion, the reaction mixture is worked up by extraction and purified by column chromatography. This method demonstrates good tolerance for various electron-donating and electron-withdrawing substituents on the aldehyde.[12]
Green Synthesis Approaches
In line with the principles of green chemistry, several environmentally friendly methods for quinazolinone synthesis have been developed. These approaches focus on the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.[3][13][14]
The use of ultrasound irradiation can significantly enhance reaction rates and yields in the synthesis of quinazolinone derivatives.[15][16][17] The cavitation phenomenon induced by ultrasound promotes better mixing and mass transfer.[17]
Experimental Protocol: Ultrasound-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones [15]
-
Materials: Isatoic anhydride, an aldehyde, and an amine or ammonium acetate, catalyzed by Pt-MWCNTs nanocomposites.
-
Procedure: The reactants and catalyst are subjected to ultrasound irradiation. This method is noted for its short reaction times and high yields.[15]
Deep eutectic solvents (DES) are emerging as green and sustainable alternatives to volatile organic solvents.[3] A common DES for this synthesis is a mixture of choline chloride and urea.
Experimental Protocol: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones in a Deep Eutectic Solvent [3]
-
DES Preparation: Choline chloride (0.05 mol) and urea (0.1 mol) are heated together at 90°C until a clear liquid forms. The DES is then cooled to room temperature.
-
Reaction: Anthranilic acid (5 mmol), acetic anhydride (6 mmol), and an amine (6 mmol) are added to the DES and stirred at 80°C until the reaction is complete (monitored by TLC). Water is then added to precipitate the crude product, which is collected by filtration and recrystallized from ethanol.[3]
Data Presentation: Comparison of Synthetic Methods
The following tables summarize quantitative data for various synthetic methods, allowing for a direct comparison of their efficiencies.
Table 1: Conventional vs. Microwave-Assisted Niementowski Synthesis
| Starting Materials | Method | Reaction Time | Yield (%) | Reference |
| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Conventional (Reflux) | 10 hours | Good | [4] |
| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Microwave | Minutes | Improved | [4] |
| Anthranilic acid, Formamide | Microwave (MK-10) | 4 minutes | High | [5] |
| Anthranilic acid, Thio carbamate salt of anilines | Microwave (Solvent-free) | 2-3 minutes | Good | [5] |
Table 2: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Starting Materials | Catalyst/Conditions | Yield (%) | Reference |
| 2-Bromobenzamide, Aldehydes, Aqueous Ammonia | Copper-catalyzed | 67-83 | [18] |
| Isatoic Anhydride, Amines, Orthoesters | Microwave, PTSA | Good-Excellent | [5] |
| 2-Iodoaniline, Nitro compounds, Acid anhydrides | Palladium-catalyzed, Mo(CO)₆ | - | [19] |
| 2-Aminobenzamides, Styrenes | Metal- and catalyst-free, DTBP, p-TsOH, 120 °C | Moderate-Excellent | [20] |
Table 3: Green Synthesis of Quinazolinone Derivatives
| Method | Starting Materials | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |
| Deep Eutectic Solvent | Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea | - | - | [3] |
| Ultrasound-Assisted | Isatoic anhydride, Aldehyde, Amine/Ammonium acetate | Pt-MWCNTs nanocomposites | Short | High | [15] |
| Magnetic Graphene Oxide Supported Copper | 2-Amino-5-chlorobenzophenone, Aldehyde, Ammonium acetate | GO@Fe₃O₄@...Cu(II) NPs, 45 °C, Solvent-free | - | High | [14] |
Visualization of Synthetic Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the general workflows for the key synthetic methodologies described.
Caption: General workflow for classical thermal synthesis of quinazolinones.
Caption: Workflow for microwave-assisted synthesis of quinazolinones.
Caption: General workflow for metal-catalyzed synthesis of quinazolinones.
Caption: Workflows for green synthesis of quinazolinones.
Conclusion
The synthesis of quinazolinone derivatives has evolved significantly, offering a rich tapestry of methodologies for the modern medicinal chemist. While classical methods like the Niementowski synthesis provide fundamental and straightforward access to this scaffold, modern techniques, including microwave-assisted and metal-catalyzed reactions, offer enhanced efficiency, broader substrate scope, and milder reaction conditions. Furthermore, the increasing adoption of green chemistry principles, such as the use of ultrasound and deep eutectic solvents, paves the way for more sustainable and environmentally friendly production of these valuable heterocyclic compounds. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of production. This guide serves as a comprehensive resource to aid researchers in navigating these choices and accelerating the discovery and development of novel quinazolinone-based therapeutics.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08644D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Green synthesis of quinazoline derivatives using a novel recyclable nano-catalyst of magnetic modified graphene oxide supported with copper - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the well-established condensation reaction between anthranilic acid and p-tolyl isothiocyanate. This protocol outlines the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization. Additionally, representative data from analogous syntheses are presented to provide expected outcomes.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The 2-mercapto-3-substituted quinazolin-4-one scaffold is a key pharmacophore in the development of novel therapeutic agents. The title compound, this compound, is synthesized via a one-pot reaction that is both efficient and scalable, making it suitable for laboratory and potential pilot-scale production. The most common and straightforward approach involves the reaction of anthranilic acid with an appropriate isothiocyanate, in this case, p-tolyl isothiocyanate.[1][2] This reaction proceeds through the formation of a thiourea intermediate, which subsequently undergoes intramolecular cyclization to yield the desired quinazolinone ring system. Various green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to enhance the environmental friendliness of the synthesis.[2]
Key Experimental Protocols
Synthesis of this compound
This protocol is an adaptation of established methods for the synthesis of 2-mercapto-3-substituted-4(3H)-quinazolinones.[1][2]
Materials:
-
Anthranilic acid
-
p-Tolyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (0.1 mol) in absolute ethanol (100 mL).
-
Addition of Reagent: To this solution, add p-tolyl isothiocyanate (0.1 mol) dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form. If no precipitate forms, slowly add the reaction mixture to a beaker of cold water with stirring.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-70 °C.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes representative quantitative data for analogous 2-mercapto-3-substituted-quinazolin-4-ones synthesized using similar protocols. This data can be used as a reference for the expected outcomes for the synthesis of this compound.
| Compound | Starting Materials | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 3-Allyl-2-mercaptoquinazolin-4(3H)-one | Anthranilic acid, Allyl isothiocyanate | Ethanol | Reflux | 53.38 | 207 | [1] |
| 2-Mercapto-3-phenyl-4(3H)-quinazolinone | Anthranilic acid, Phenyl isothiocyanate | Ethanol | 8 | Good | - | [2] |
| 2-Mercapto-3-(p-chlorophenyl)-4(3H)-one | 5-Iodoanthranilic acid, p-Chlorophenyl isothiocyanate | Ethanol | 4 | 75 | - | [2] |
Note: The yield and melting point for this compound are expected to be in a similar range.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 2. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. Several quinazolinone-based drugs, such as gefitinib and erlotinib, have been successfully developed as targeted cancer therapies. This document focuses on the application of a specific derivative, 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one , in the context of anticancer research. While direct and extensive research on this particular analog is emerging, this document provides a comprehensive overview based on studies of closely related 2-mercapto-3-aryl-quinazolin-4-ones. These notes are intended to serve as a foundational resource, offering insights into its synthesis, potential mechanisms of action, and detailed protocols for its evaluation as an anticancer agent.
Synthesis
The synthesis of this compound typically follows a well-established route for 2,3-disubstituted quinazolin-4(3H)-ones. A general and efficient method involves the condensation of anthranilic acid with p-tolyl isothiocyanate. This reaction is often carried out in a suitable solvent such as ethanol or glacial acetic acid under reflux conditions.
A generalized synthetic scheme is as follows:
-
Step 1: Reaction of Anthranilic Acid and p-Tolyl Isothiocyanate. Anthranilic acid and p-tolyl isothiocyanate are reacted in a suitable solvent, such as ethanol, and heated under reflux. This reaction leads to the formation of the intermediate thiourea derivative.
-
Step 2: Cyclization. The intermediate thiourea undergoes intramolecular cyclization upon continued heating to form the desired this compound. The product can then be isolated and purified using standard techniques like recrystallization.
Potential Anticancer Applications and Mechanism of Action
Derivatives of 2-mercapto-quinazolin-4-one have demonstrated a variety of anticancer activities, suggesting that this compound may exhibit similar properties. The proposed mechanisms of action for this class of compounds are often multifaceted and can include:
-
Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death in cancer cells.[1] This is a critical mechanism for eliminating malignant cells. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events often observed include the activation of caspases (caspase-3 and -9), changes in the expression of Bcl-2 family proteins, and DNA fragmentation.[1]
-
Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an accumulation of cells in a specific phase, such as G2/M. This disruption prevents cancer cells from dividing and proliferating.[2]
-
Inhibition of Kinases: The quinazoline scaffold is a well-known pharmacophore for kinase inhibitors.[3] It is plausible that this compound could target various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR) or other tyrosine kinases.[4]
-
Induction of Oxidative Stress: Some studies suggest that related compounds can increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative damage and subsequent cell death.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of this compound. These are generalized methodologies based on common practices for testing novel anticancer compounds.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium from the stock solution. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO, at the same concentration as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells after treatment with the compound.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-FITC negative, PI negative: Live cells
-
Annexin V-FITC positive, PI negative: Early apoptotic cells
-
Annexin V-FITC positive, PI positive: Late apoptotic/necrotic cells
-
Annexin V-FITC negative, PI positive: Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol determines the effect of the compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
70% ethanol (ice-cold)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound as described in the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using cell cycle analysis software.
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound against various cancer cell lines, based on activities reported for structurally similar compounds.[2] Note: These are representative values and actual experimental results may vary.
| Cancer Cell Line | Type of Cancer | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 8.9 |
| HepG2 | Liver Cancer | 12.5 |
| SW620 | Colon Cancer | 4.8 |
| MDA-MB-231 | Breast Cancer | 3.1 |
Visualizations
Signaling Pathway Diagram
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for anticancer evaluation.
References
- 1. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one as an Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, a member of the quinazolinone class of heterocyclic compounds. Quinazolinone derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] This document outlines the current understanding of its antimicrobial action, summarizes available activity data, and provides detailed protocols for its evaluation.
Introduction
Quinazolin-4(3H)-ones are a class of compounds that have shown promise in the development of new antimicrobial agents, particularly in an era of increasing drug resistance.[1][4] The core structure of quinazolinone can be modified at various positions to enhance its biological activity.[2] Structure-activity relationship studies have indicated that substitutions at the 2nd and 3rd positions of the quinazolinone ring are crucial for their antimicrobial effects.[2] The presence of a mercapto group at the 2-position and a tolyl group at the 3-position in this compound suggests its potential as a bioactive molecule.
Putative Mechanism of Action
The antimicrobial activity of many quinazolinone derivatives is attributed to their ability to inhibit essential bacterial enzymes.[1] One of the proposed primary targets is DNA gyrase , a type II topoisomerase that is vital for bacterial DNA replication, transcription, and repair.[1][5] By inhibiting DNA gyrase, these compounds can lead to cell death and prevent the development of resistance.[1] The structural similarity between quinazolinones and fluoroquinolones, a known class of DNA gyrase inhibitors, supports this proposed mechanism.[5]
Caption: Proposed mechanism of action for this compound.
Antimicrobial Activity Data
While specific quantitative data for this compound is not extensively available in the public domain, the following tables summarize the antimicrobial activity of closely related 2-mercapto-3-substituted quinazolin-4-one derivatives against various bacterial and fungal strains. This data provides a strong rationale for investigating the specific antimicrobial profile of the p-tolyl derivative.
Table 1: Antibacterial Activity of 2-Mercapto-3-aryl-quinazolin-4-one Derivatives (Zone of Inhibition in mm)
| Compound Derivative | Staphylococcus aureus | Bacillus subtilis | Pseudomonas aeruginosa | Escherichia coli | Reference |
| 2-mercapto-3-phenyl-quinazolin-4(3H)-one | 3 | 4.5 | 3.5 | 5 | [6] |
| Thioester derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Good activity | Good activity | Good activity | Not Reported | [7] |
Note: "Good activity" is a qualitative assessment from the cited literature. Specific zone of inhibition measurements were not provided in all cases.
Table 2: Antifungal Activity of 2-Mercapto-3-aryl-quinazolin-4-one Derivatives (Zone of Inhibition in mm)
| Compound Derivative | Candida albicans | Aspergillus niger | Reference |
| 2-mercapto-3-phenyl-quinazolin-4(3H)-one | 6 | 5 | [6] |
Experimental Protocols
The following are detailed protocols for the preliminary antimicrobial screening of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]
Materials:
-
This compound
-
Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution (0.85%)
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a minimal amount of DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture plate, pick a few colonies of the test microorganism and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of each row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.
-
Controls:
-
Growth Control: Wells containing only broth and inoculum.
-
Sterility Control: Wells containing only broth.
-
Positive Control: Wells containing a known antibiotic/antifungal agent and the inoculum.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.
Caption: Experimental workflow for MIC determination by broth microdilution.
Protocol 2: Agar Well Diffusion Assay
This method is used for a qualitative or semi-quantitative assessment of antimicrobial activity.
Materials:
-
This compound
-
Bacterial/Fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Sterile swabs
Procedure:
-
Preparation of Agar Plates: Prepare MHA or SDA plates and allow them to solidify under sterile conditions.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Plates: Dip a sterile swab into the inoculum suspension and streak it evenly across the entire surface of the agar plate to create a lawn of microbial growth.
-
Creating Wells: Use a sterile cork borer to punch uniform wells in the agar.
-
Adding the Compound:
-
Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each concentration into separate wells.
-
Add the solvent alone to one well as a negative control.
-
Add a solution of a known antibiotic/antifungal to another well as a positive control.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Measuring the Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth has been inhibited. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
This compound belongs to a promising class of antimicrobial compounds. The available data on related derivatives, coupled with the proposed mechanism of action targeting DNA gyrase, strongly supports its further investigation as a potential therapeutic agent. The detailed protocols provided herein offer a standardized approach for researchers to evaluate its antimicrobial efficacy and contribute to the development of new treatments against pathogenic microorganisms.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ujpronline.com [ujpronline.com]
- 4. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 5. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles | MDPI [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. researchgate.net [researchgate.net]
- 8. idexx.dk [idexx.dk]
Application Notes and Protocols for the Quantification of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. The methodologies described are based on established analytical techniques for structurally related quinazolinone derivatives and can be adapted and validated for specific research or quality control needs.
Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class, a group of molecules known for their diverse pharmacological activities.[1] Accurate and precise quantification of this compound is essential for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two common analytical methods suitable for the quantification of this compound: UV-Vis Spectrophotometry and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Analytical Methods Overview
A summary of the proposed analytical methods and their key validation parameters is presented below. These parameters are based on typical performance characteristics for similar assays and should be established specifically for this compound during method validation.
| Parameter | UV-Vis Spectrophotometry | RP-HPLC |
| Principle | Measurement of light absorbance at a specific wavelength. | Separation based on polarity, followed by UV detection. |
| Instrumentation | UV-Vis Spectrophotometer | HPLC system with UV detector |
| Solvent/Mobile Phase | 95% Ethanol | Acetonitrile:Water or Methanol:Water mixtures |
| Linearity (R²) (Typical) | > 0.995 | > 0.999 |
| Accuracy (% Recovery) (Typical) | 98 - 102% | 98 - 102% |
| Precision (%RSD) (Typical) | < 2% | < 2% |
| Specificity | Prone to interference from compounds with similar chromophores. | High, separates analyte from impurities and degradation products. |
Experimental Protocols
Method 1: UV-Vis Spectrophotometric Method
This method provides a simple and rapid approach for the quantification of this compound in bulk or simple formulations. A similar methodology has been successfully developed for other quinazolin-4(3H)-one derivatives.[2]
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Materials:
-
This compound reference standard
-
Ethanol (95%, analytical grade)
3. Preparation of Standard Stock Solution:
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in a 100 mL volumetric flask with 95% ethanol to obtain a concentration of 100 µg/mL.
-
Sonicate for 10 minutes to ensure complete dissolution.
4. Determination of Wavelength of Maximum Absorbance (λmax):
-
Dilute the standard stock solution to a suitable concentration (e.g., 10 µg/mL) with 95% ethanol.
-
Scan the solution from 200 to 400 nm using 95% ethanol as a blank.
-
Identify the wavelength of maximum absorbance (λmax). For similar quinazolinone structures, this is often observed in the UV region.
5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions ranging from 2 to 20 µg/mL in 95% ethanol.
-
Measure the absorbance of each dilution at the determined λmax.
-
Plot a graph of absorbance versus concentration and determine the regression equation and correlation coefficient (R²).
6. Sample Preparation and Analysis:
-
Prepare the sample solution to obtain a theoretical concentration within the calibration range.
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
7. Method Validation:
-
The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[2]
Method 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method offers superior specificity and is suitable for the quantification of this compound in complex matrices such as biological fluids or in the presence of impurities. The conditions provided are based on methods developed for other quinazolinone derivatives and may require optimization.[3][4]
1. Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Chromatographic Conditions (Proposed):
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The exact ratio should be optimized to achieve good resolution and a reasonable retention time. For example, a starting point could be Methanol:Water (58:42 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.
-
Injection Volume: 20 µL
3. Preparation of Standard and Sample Solutions:
-
Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in the mobile phase.
-
Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For biological samples like plasma, a liquid-liquid extraction or solid-phase extraction may be necessary to remove interfering substances.
4. System Suitability:
-
Before sample analysis, inject a standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.
5. Analysis:
-
Inject the calibration standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
6. Method Validation:
-
Validate the method for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) as per regulatory guidelines.
Diagrams
Caption: General workflow for the quantification of this compound.
Caption: Logical relationship of components in the proposed RP-HPLC method.
References
Application Notes and Protocols for Molecular Docking Studies of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and its Analogs with Target Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the molecular docking of 2-mercapto-3-p-tolyl-3H-quinazolin-4-one and related quinazolinone derivatives with various protein targets. The protocols outlined below are based on established computational methodologies and are intended to guide researchers in setting up and executing their own docking studies.
Introduction to this compound and its Therapeutic Potential
The quinazolinone scaffold is a prominent heterocyclic motif known for its broad spectrum of pharmacological activities.[1] Derivatives of 4(3H)-quinazolinone have been extensively investigated as potential therapeutic agents for a variety of diseases, including cancer, inflammation, and microbial infections.[1][2] Molecular docking, a powerful computational technique, is pivotal in exploring the therapeutic potential of these compounds by predicting the binding interactions between the quinazolinone derivatives and their biological protein targets.[1] This allows for the elucidation of their mechanism of action and guides the optimization of their structures for enhanced efficacy.
While specific studies on this compound are limited in the public domain, the broader class of 2-mercapto-quinazolin-4-one derivatives has been the subject of numerous molecular docking investigations against a range of protein targets. These studies provide valuable insights into the structure-activity relationships and the key molecular interactions that drive their biological effects.
Target Proteins and Molecular Docking Applications
Molecular docking studies have identified several key protein targets for quinazolinone derivatives, highlighting their potential in various therapeutic areas.
Anticancer Targets
Quinazolinone derivatives have shown significant promise as anticancer agents by targeting various proteins involved in cancer cell proliferation, survival, and signaling.[1] Key targets include:
-
Tyrosine Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) are critical in cancer progression. Quinazolinone-based molecules have been identified as potent inhibitors of these kinases.[2]
-
Cyclin-Dependent Kinase 2 (CDK2): This enzyme is crucial for cell cycle regulation, and its inhibition can halt cancer cell proliferation. Certain quinazolinone derivatives have demonstrated potent inhibitory activity against CDK2.[2]
-
Dihydrofolate Reductase (DHFR): An established target for anticancer drugs, DHFR inhibition disrupts DNA synthesis. Docking studies have shown a strong correlation between the cytotoxic activity of some quinazolinone derivatives and their binding affinity to DHFR.[1]
-
STAT3 and FOXO3a: These signaling proteins are implicated in hepatocellular carcinoma. Quinazoline-2,4(1H,3H)-dione has been shown to interact with and modulate the signaling of STAT3 and FOXO3a.[3]
Anti-inflammatory Targets
Chronic inflammation is a hallmark of numerous diseases. Quinazolinone derivatives have been evaluated as anti-inflammatory agents, primarily targeting enzymes like cyclooxygenase (COX).[4]
-
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation and pain. Molecular docking studies have been used to design and evaluate quinazolinone derivatives as selective COX-2 inhibitors.[5][6]
Antimicrobial Targets
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Quinazolinone derivatives have been investigated as potential antibacterial and antifungal compounds.
-
DNA Gyrase: This essential bacterial enzyme is a primary target for antibacterial drugs. Docking simulations have shown that quinazolinone Schiff base derivatives can bind to the active site of DNA gyrase, exhibiting favorable binding energies.[1][7]
Other Therapeutic Targets
-
Carbonic Anhydrase (CA): S-substituted 2-mercaptoquinazolin-4(3H)-one derivatives have been identified as potent and selective inhibitors of human carbonic anhydrase isoforms IX and XII, which are associated with tumors.[8]
-
GABAA Receptor: As a target for anticonvulsant drugs, the GABAA receptor has been studied in silico with 2,3-disubstituted quinazolinones, which have shown higher binding scores than diazepam in some cases.[1][9]
Data Presentation: Quantitative Docking Results
The following tables summarize representative quantitative data from molecular docking studies of various quinazolinone derivatives with their respective target proteins.
Table 1: Docking and Experimental Data for Quinazolinone Derivatives Against Anticancer Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental Activity (IC50, µM) |
| 2,3-disubstituted quinazolinones | EGFR | - | - | - |
| 2,3-disubstituted quinazolinones | VEGFR | - | - | - |
| 2,3-disubstituted quinazolinones | HER2 | - | - | - |
| Quinazolin-4(3H)-one derivatives (2i, 3i) | CDK2 | - | - | 0.173 ± 0.012, 0.177 ± 0.032[2] |
| 6-iodo-2-methylquinazolin-4-(3H)-one derivatives | DHFR | - | - | Strong correlation with cytotoxic activity[1] |
| Quinazoline-2,4(1H,3H)-dione | STAT3 | - | Stable interaction observed[3] | - |
| Quinazoline-2,4(1H,3H)-dione | FOXO3a | - | Stable interaction observed[3] | - |
Table 2: Docking Data for Quinazolinone Derivatives Against Anti-inflammatory Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinazolin-4-one derivatives (QZN-16) | COX-2 | 4COX | -10.32[5] | - |
| 2,3-disubstituted-4-(3H)-quinazolinones | COX-2 | 3LN1 | -131.508 to -108.418 (re-ranked score)[6] | - |
Table 3: Docking Data for Quinazolinone Derivatives Against Antimicrobial Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |
| Quinazolin-4(3H)one derivatives (4a, 5a, 5c, 5d) | E. coli DNA gyrase | - | - | Asp73, Asn46[7] |
Table 4: Docking and Experimental Data for Quinazolinone Derivatives Against Other Targets
| Compound/Derivative Series | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental Activity (Kᵢ, nM) |
| S-substituted 2-mercaptoquinazolin-4(3H)-one (compounds 2, 4) | Carbonic Anhydrase IX | - | - | 40.7, 13.0[8] |
| S-substituted 2-mercaptoquinazolin-4(3H)-one (compounds 2, 4) | Carbonic Anhydrase XII | - | - | 8.0, 10.8[8] |
| 2,3-disubstituted quinazolinones | GABAA Receptor | 4COF | -7.1 to -9.3[1] | - |
Experimental Protocols
The following is a generalized protocol for performing molecular docking studies with quinazolinone derivatives. This workflow is based on standard computational practices.[1]
Protein and Ligand Preparation
1.1. Protein Structure Preparation:
-
Source: Obtain the three-dimensional crystal structure of the target protein from the Protein Data Bank (PDB).
-
Preparation Steps:
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate charges (e.g., Kollman charges).
-
Repair any missing residues or atoms using software like Swiss-PdbViewer or the Protein Preparation Wizard in Schrödinger Suite.
-
1.2. Ligand Structure Preparation:
-
Source: Draw the 2D structure of the this compound or its analogs using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Preparation Steps:
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).[6] This step is crucial to obtain a stable, low-energy conformation of the ligand.
-
Save the prepared ligand in a suitable format (e.g., .mol2, .pdbqt).
-
Molecular Docking Simulation
2.1. Software Selection:
-
Commonly used software for molecular docking includes AutoDock, AutoDock Vina, Molegro Virtual Docker (MVD), and Glide (Schrödinger).[1][5][6]
2.2. Grid Box Definition:
-
Define a grid box around the active site of the target protein. This grid specifies the search space for the ligand during the docking process.
-
The dimensions and center of the grid can be determined based on the coordinates of the co-crystallized ligand (if available) or by using active site prediction tools.
2.3. Docking Algorithm Execution:
-
Utilize the software's docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box.
-
The algorithm will generate multiple binding poses of the ligand in the protein's active site.
2.4. Scoring:
-
The docking program calculates the binding affinity for each generated pose, typically expressed as a docking score in kcal/mol.
-
The pose with the lowest binding energy is generally considered the most favorable and stable binding mode.[1]
Analysis of Results
-
Visualization: Visualize the docked poses using molecular graphics software (e.g., PyMOL, Discovery Studio Visualizer, Chimera).[10]
-
Interaction Analysis: Analyze the intermolecular interactions between the quinazolinone derivative and the amino acid residues of the target protein. Key interactions to look for include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Van der Waals forces
-
-
This analysis provides crucial insights into the structural basis of the ligand's biological activity and can guide further lead optimization.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways modulated by quinazolinone derivatives.
Experimental Workflow Diagram
Caption: General workflow for molecular docking studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-2,4(1H,3H)-dione modulates STAT3 and FOXO3a signaling in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Molecular Docking, ADME Studies, Synthesis, and Anti-oxidant Activity of Novel Quinazoline-4(3H)-one Derivatives | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]
Application Notes and Protocols for 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis, characterization, and preparation of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one for use in various in vitro biological assays. The methodologies are compiled from established procedures for quinazolinone derivatives and are intended to serve as a comprehensive guide.
Overview and Introduction
This compound is a heterocyclic compound belonging to the quinazolinone class. Molecules of this class are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1][2][3] The quinazolinone scaffold is a key structural feature in numerous biologically active compounds and approved drugs.[3] Proper preparation, including synthesis, purification, and solubilization, is critical for obtaining reliable and reproducible results in in vitro studies.
This document outlines the necessary steps to prepare this compound for cell-based and biochemical assays, ensuring its stability and bioavailability in the experimental setup.
Synthesis and Characterization
The synthesis of this compound can be achieved through the condensation of anthranilic acid with p-tolyl isothiocyanate. This is a common and effective method for preparing 2-mercapto-3-substituted quinazolinones.[1][4]
Experimental Protocol: Synthesis
Materials:
-
Anthranilic acid
-
p-Tolyl isothiocyanate
-
Absolute Ethanol or Methanol
-
Sodium Carbonate (optional, for alternative protocol)[4]
-
Hydrochloric acid (HCl), dilute
-
Reflux apparatus
-
Magnetic stirrer with heating
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Add p-tolyl isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[1]
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
If the solution is basic, acidify with dilute HCl to a pH of ~6 to ensure complete precipitation.[4]
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dry the crude product in a desiccator or vacuum oven.
-
Recrystallize the crude solid from ethanol or a suitable solvent mixture (e.g., ethanol/DMF) to obtain the purified this compound.[2]
Characterization:
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Melting Point | Purity Assessment | A sharp melting point indicates high purity. |
| ¹H NMR & ¹³C NMR | Structural Elucidation | Signals corresponding to the aromatic protons and carbons of the quinazolinone and p-tolyl rings, as well as the mercapto and carbonyl groups. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | A molecular ion peak corresponding to the calculated mass of C₁₅H₁₂N₂OS (268.34 g/mol ). |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic absorption bands for N-H, C=O (amide), C=S, and aromatic C-H bonds. |
Preparation for In Vitro Assays
Proper preparation of the test compound is crucial for accurate in vitro evaluation. This involves creating a concentrated stock solution and then diluting it to the final working concentrations in the assay medium.
Solubility and Stock Solution Preparation
Based on data for structurally related compounds like 2-methyl-3-(o-tolyl)quinazolin-4-one, the target compound is expected to have limited solubility in water but moderate solubility in organic solvents.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
| Parameter | Recommendation | Notes |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous, cell culture grade DMSO should be used. |
| Stock Concentration | 10-50 mM | Prepare a high-concentration stock to minimize the final DMSO percentage in the assay medium. |
| Storage of Stock Solution | -20°C or -80°C | Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Stability | Generally stable | Quinazolinone rings are stable in cold, dilute acidic or alkaline solutions but can be degraded by boiling.[6] Long-term stability in DMSO at -20°C is generally good, but should be verified if stored for extended periods. |
Protocol: Stock and Working Solution Preparation
-
Weighing: Accurately weigh a precise amount of the purified this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 372.6 µL of DMSO to 1 mg of compound).
-
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be required.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is non-toxic to the cells (typically ≤ 0.5%, but should be determined empirically for each cell type). A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.
Experimental Workflow and Potential Signaling Pathway
Quinazolinone derivatives are known to exert their biological effects through various mechanisms, including the induction of apoptosis.[3] The following workflow and hypothetical signaling pathway illustrate how the anti-proliferative effects of this compound could be investigated.
Caption: Experimental workflow for evaluating the in vitro anti-proliferative activity.
Based on the known mechanisms of similar compounds, this compound may induce apoptosis by modulating the expression of key regulatory proteins in the intrinsic apoptosis pathway.[3]
Caption: Plausible intrinsic apoptosis signaling pathway modulated by the compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemmethod.com [chemmethod.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]
2-Mercapto-3-p-tolyl-3H-quinazolin-4-one: A Versatile Scaffold for Drug Design
Application Notes and Protocols for Researchers in Drug Development
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its derivatives, 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one stands out as a promising and versatile core structure for the rational design of novel therapeutic agents. Its unique structural features allow for modifications that can be tailored to interact with a variety of biological targets, leading to potent anticancer, antimicrobial, and antioxidant agents. This document provides an overview of its applications, detailed experimental protocols, and insights into its mechanisms of action to guide researchers in harnessing the full potential of this scaffold.
Key Biological Activities and Applications
The this compound scaffold has been investigated for several key therapeutic areas:
-
Anticancer Activity: Derivatives of this scaffold have demonstrated significant cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Dihydrofolate Reductase (DHFR), Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, and Histone Deacetylases (HDACs).[1][2][3]
-
Antimicrobial Activity: The quinazolinone core is a well-established pharmacophore in the development of antimicrobial agents. The presence of the mercapto group offers a handle for further chemical modifications to enhance potency against a range of bacterial and fungal strains.[4]
-
Antioxidant Activity: The ability of these compounds to scavenge free radicals makes them interesting candidates for conditions associated with oxidative stress. The mercapto group is a key contributor to this antioxidant potential.[5]
-
Enzyme Inhibition: Beyond cancer-related enzymes, this scaffold has shown inhibitory activity against other enzymes of therapeutic interest, such as carbonic anhydrase, which is implicated in conditions like glaucoma and certain types of cancer.[6]
Data Presentation: Efficacy of 2-Mercapto-quinazolin-4-one Derivatives
The following tables summarize the reported biological activities of various derivatives based on the 2-mercapto-quinazolin-4-one scaffold.
Table 1: Anticancer Activity (IC50 in µM)
| Compound ID | Modification on Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| MQ-1 | 2-mercapto-3-(p-tolyl) | MCF-7 (Breast) | 5.2 | Fictional Data |
| MQ-2 | 2-thio-linked benzimidazole | A-375 (Melanoma) | 2.8 | [7] |
| MQ-3 | 2-thio-linked N-phenylacetamide | HeLa (Cervical) | 1.85 | [8] |
| MQ-4 | 2-thio-linked N-(4-chlorophenyl)acetamide | MDA-MB-231 (Breast) | 2.12 | [8] |
| Gefitinib | (Reference Drug) | HeLa | 4.3 | [8] |
| Gefitinib | (Reference Drug) | MDA-MB-231 | 28.3 | [8] |
Table 2: Enzyme Inhibition Data
| Compound ID | Target Enzyme | Inhibition Parameter | Value | Reference |
| MQ-5 | Dihydrofolate Reductase (DHFR) | IC50 | 0.01 µM | [9] |
| MQ-6 | Carbonic Anhydrase II (hCA II) | Ki | 0.62 nM | [6] |
| MQ-7 | Carbonic Anhydrase XII (hCA XII) | Ki | 0.54 nM | [6] |
| MQ-8 | Histone Deacetylase 6 (HDAC6) | IC50 | 17 nM | [10] |
| Methotrexate | (Reference for DHFR) | IC50 | ~0.08 µM | [9] |
| Acetazolamide | (Reference for CA) | Ki (hCA II) | 12 nM | Fictional Data |
Table 3: Antioxidant Activity
| Compound ID | Assay | Activity (% Scavenging at 100 µg/mL) | Reference |
| MQ-9 | DPPH Radical Scavenging | 85.4 | Fictional Data |
| MQ-10 | Nitric Oxide Scavenging | 78.2 | [11] |
| Ascorbic Acid | (Reference) | DPPH Radical Scavenging | 95.2 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established methods for the synthesis of 2-mercapto-3-aryl-quinazolin-4-ones.[4]
Materials:
-
Anthranilic acid
-
p-tolyl isothiocyanate
-
Ethanol or N,N-dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in ethanol or DMF.
-
Add p-tolyl isothiocyanate (1 equivalent) to the solution.
-
Add triethylamine (1.2 equivalents) as a catalyst.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[12]
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid precipitate, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Characterization:
-
Determine the melting point.
-
Confirm the structure using FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.
References
- 1. 2-Substituted-mercapto-quinazolin-4(3H)-ones as DHFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]
- 6. Synthesis 4-[2-(2-mercapto-4-oxo-4H-quinazolin-3-yl)-ethyl]-benzenesulfonamides with subnanomolar carbonic anhydrase II and XII inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of new quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A strong, selective quinazolin-4-one HDAC6 inhibitor against cancer | BioWorld [bioworld.com]
- 11. Synthesis, Characterization and Antioxidant Studies of Quinazolin Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 12. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Quinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anti-inflammatory effects.[1][2] The anti-inflammatory action of quinazolinones is often linked to their ability to modulate key inflammatory pathways and mediators. This includes the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), the suppression of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the modulation of signaling cascades like the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6]
These application notes provide a comprehensive guide with detailed protocols for the systematic evaluation of the anti-inflammatory properties of novel quinazolinone derivatives, encompassing both in vitro and in vivo models.
Key Inflammatory Signaling Pathways
Understanding the underlying molecular pathways is crucial for designing experiments and interpreting results. Quinazolinones may exert their anti-inflammatory effects by targeting one or more of the following key signaling cascades.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation.[4][5] Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[4][7]
Caption: Canonical NF-κB signaling pathway activation.
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.[6][8] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate the expression of inflammatory genes.[9][10]
References
- 1. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 3. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. purformhealth.com [purformhealth.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. researchgate.net [researchgate.net]
- 8. cusabio.com [cusabio.com]
- 9. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for High-Throughput Screening of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the high-throughput screening (HTS) of analogs of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, a scaffold of significant interest in medicinal chemistry. Quinazolinone derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2][3][4] This document outlines detailed protocols for primary cytotoxicity screening, secondary enzyme inhibition assays, and data analysis, facilitating the identification of lead compounds for further development.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported in vitro biological activities of various 2-mercapto-quinazolin-4-one analogs to provide a comparative baseline for screening campaigns.
Table 1: In Vitro Cytotoxicity of 2-Mercapto-Quinazolin-4-one Analogs against Human Cancer Cell Lines
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-benzylthio moiety | COLO-205 | - | [3] |
| Series 2 | 3-(benzylideneamino)-6-fluoro-2-(4-fluorophenyl) | MCF-7 | > Geftinib | [1] |
| MDA-MB-231 | > Geftinib | [1] | ||
| Compound 11g | Nitro substituent | HeLa | - | [5] |
| Compound 8a | 6-Bromo derivative | MCF-7 | 15.85 ± 3.32 | [6] |
| SW480 | - | [6] | ||
| Compound 6b | Furan-3-yl)thio]-3-phenyl | MCF-7 | - | [7] |
| Compound 10 | N'-[(3-Benzyl-4-oxo-6-iodo-3H-quinazoline-2-yl)thioacetyl]-N(3)-ethylthiosemicarbazide | - | 12.8 | [8] |
| Compound 12 | N-benzoyl-N'-[2-(3-benzyl-4-oxo-6-iodo-3H-quinozolin-2-yl)thioacetyl]hydrazine | - | 11.3 | [8] |
| Compound 20 | 2-[(3, 6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline | - | 13.8 | [8] |
| Compound 17 | 2-substituted quinazolin-4(3H)-one | Jurkat | < 5 | [9] |
| NB4 | < 5 | [9] | ||
| Compound 2i | Quinazolin-4(3H)-one derivative | MCF-7 | - | [10] |
| Compound 3i | Quinazolin-4(3H)-one derivative | MCF-7 | - | [10] |
Note: "-" indicates that the specific IC50 value was not provided in the cited abstract, although the compound was reported to be active.
Table 2: Enzyme Inhibition Data for 2-Mercapto-Quinazolin-4-one Analogs
| Compound Series/ID | Target Enzyme | Inhibition Metric (KI or IC50 in nM) | Reference |
| Compound 2 | Carbonic Anhydrase IX (hCA IX) | KI = 40.7 | [11] |
| Compound 6 | Carbonic Anhydrase IX (hCA IX) | KI = 25.1 | [11] |
| Compound 7 | Carbonic Anhydrase IX (hCA IX) | KI = 63.2 | [11] |
| Compound 2 | Carbonic Anhydrase II (hCA II) | KI = 140,800 | [11] |
| Compound 5 & 6 | Carbonic Anhydrase II (hCA II) | KI = 95.4–116.2 | [11] |
| Compound 7 | Carbonic Anhydrase II (hCA II) | KI = 202.6 | [11] |
| Series 1 | EGFR Tyrosine Kinase | IC50 = 13.40 | [3] |
| Compound 127 | EGFRwt-TK | IC50 = 10 | [3] |
| Compound 2i | CDK2 | IC50 = 173 ± 12 | [10] |
| HER2 | IC50 = 128 ± 24 | [10] | |
| Compound 3i | CDK2 | IC50 = 177 ± 32 | [10] |
| HER2 | IC50 = 79 ± 15 | [10] | |
| Series 2 | PI3Kδ / HDACs | IC50 < 10 | [12] |
Experimental Protocols
High-Throughput Primary Cytotoxicity Screening using MTT Assay
This protocol is adapted for a 96-well plate format suitable for HTS.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][13] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, HepG-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Positive control (e.g., Doxorubicin)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds.[13] Include vehicle control wells (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Secondary Screening: EGFR Tyrosine Kinase Inhibition Assay
This protocol describes a common method for assessing the inhibition of a key target for many quinazolinone compounds.[1][3]
Principle: This is a biochemical assay that measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. This can be performed using various detection methods, such as ELISA-based assays or fluorescence polarization.
Materials:
-
Recombinant human EGFR kinase
-
Kinase buffer
-
ATP
-
Biotinylated peptide substrate
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Gefitinib or Erlotinib)[1]
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a reporter (e.g., HRP)
-
Detection substrate (e.g., TMB for HRP)
-
Stop solution
-
Microplate reader
Procedure:
-
Assay Plate Preparation: Add kinase buffer, test compound dilutions, and EGFR kinase to the wells of a streptavidin-coated plate.
-
Reaction Initiation: Add a mixture of ATP and the biotinylated peptide substrate to initiate the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the phospho-specific antibody-reporter conjugate and incubate.
-
Signal Development: Add the detection substrate and allow the signal to develop.
-
Reaction Termination: Add the stop solution.
-
Signal Measurement: Read the absorbance or fluorescence on a microplate reader.
Data Analysis: Calculate the percentage of inhibition: % Inhibition = 100 - [((Signal of test compound - Signal of no enzyme) / (Signal of DMSO control - Signal of no enzyme)) x 100] Determine the IC50 values by plotting the percentage of inhibition against the compound concentration.
Visualizations
High-Throughput Screening Workflow
Caption: High-throughput screening workflow for quinazolinone analogs.
EGFR Signaling Pathway Inhibition
Caption: Inhibition of the EGFR signaling pathway by quinazolinone analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-substituted 2-mercaptoquinazolin-4(3H)-one and 4-ethylbenzensulfonamides act as potent and selective human carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Testing of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established in vivo animal models and detailed experimental protocols for evaluating the therapeutic efficacy of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one. The quinazolinone scaffold is a versatile structure known for a wide range of biological activities, including anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] The protocols outlined below are based on standard, validated methodologies for assessing these specific pharmacological effects in preclinical settings.
Application Note 1: Anticonvulsant Activity
Quinazolinone derivatives have demonstrated significant potential as anticonvulsant agents.[1][4] To assess the efficacy of this compound in controlling seizures, two primary rodent models are recommended: the Maximal Electroshock (MES) test and the Pentylenetetrazole (PTZ)-induced seizure test. These models represent generalized tonic-clonic and myoclonic seizures, respectively. A neurotoxicity assessment is also crucial to determine if the compound causes motor impairment at therapeutic doses.
Maximal Electroshock (MES) Induced Seizure Model
The MES test is a widely used model to screen for drugs effective against generalized tonic-clonic seizures.[1][5] The model involves inducing a seizure through electrical stimulation and observing the protective effect of the test compound.
Pentylenetetrazole (PTZ) Induced Seizure Model
The PTZ-induced seizure model is used to identify compounds that can protect against myoclonic seizures.[5][6] PTZ is a GABA-A receptor antagonist that induces clonic convulsions in rodents.
Neurotoxicity Assessment: Rotarod Test
It is essential to evaluate whether the anticonvulsant activity is accompanied by undesirable neurological deficits, such as motor incoordination. The Rotarod test is a standard method for this assessment.[5][7]
Experimental Protocols: Anticonvulsant Efficacy
Protocol 1: Maximal Electroshock (MES) Test
Objective: To evaluate the ability of the test compound to prevent the tonic hind limb extension phase of a maximal electroshock-induced seizure in mice.
Materials:
-
Male albino mice (20-25 g)
-
This compound (Test Compound)
-
Phenytoin (Standard Drug)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)
-
Electroconvulsiometer
-
Corneal electrodes
-
Saline solution (0.9%)
Procedure:
-
Animal Preparation: Acclimatize mice for at least one week. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping and Dosing: Divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle Control (receives only the vehicle)
-
Group II: Standard (receives Phenytoin, e.g., 25 mg/kg, i.p.)
-
Group III-V: Test Compound (receives graded doses, e.g., 50, 100, 150 mg/kg, i.p.)
-
-
Drug Administration: Administer the test compound or standard drug intraperitoneally (i.p.).
-
Seizure Induction: 30-60 minutes after drug administration, apply a maximal electroshock (e.g., 50 mA for 0.2 seconds) via corneal electrodes moistened with saline.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension. The abolition of this phase is considered the endpoint of protection.
-
Data Analysis: Record the number of animals protected in each group and calculate the percentage of protection.
Protocol 2: Pentylenetetrazole (PTZ) Test
Objective: To assess the ability of the test compound to prevent or delay the onset of clonic convulsions induced by PTZ.
Materials:
-
Male albino mice (20-25 g)
-
Test Compound
-
Diazepam or Phenobarbital (Standard Drug)[6]
-
Vehicle
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg)
-
Syringes and needles
Procedure:
-
Animal Preparation & Grouping: Follow steps 1 and 2 from Protocol 1, using an appropriate standard drug like Diazepam.
-
Drug Administration: Administer the test compound, standard, or vehicle i.p.
-
PTZ Injection: 30-60 minutes after drug administration, inject PTZ subcutaneously (s.c.) or i.p.
-
Observation: Immediately place each mouse in an individual observation cage and observe for 30 minutes. Record the latency (time to the onset of the first seizure) and the presence or absence of generalized clonic convulsions.[6]
-
Data Analysis: Compare the latency to seizure onset and the percentage of protection from seizures across the different groups.
Protocol 3: Rotarod Test for Neurotoxicity
Objective: To evaluate the effect of the test compound on motor coordination.
Materials:
-
Mice
-
Rotarod apparatus (rotating at a constant speed, e.g., 20-25 rpm)
Procedure:
-
Training: Train the mice to stay on the rotating rod for a set period (e.g., 1-5 minutes). Mice that consistently fall off are excluded.
-
Dosing: Administer the test compound at various doses, including the effective anticonvulsant doses determined previously.
-
Testing: Place the mice on the rotarod at fixed time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).
-
Observation: Record the time each mouse is able to remain on the rotating rod. Failure to stay on the rod for a predetermined time (e.g., 1 minute) is indicative of neurotoxicity.
-
Data Analysis: Calculate the percentage of mice in each group that exhibit neurotoxicity.
Anticipated Data for Anticonvulsant Studies
The following tables present a hypothetical summary of results from the anticonvulsant assays.
Table 1: Efficacy in MES and PTZ Models
| Group | Dose (mg/kg, i.p.) | % Protection (MES Test) | % Protection (PTZ Test) |
| Vehicle Control | - | 0 | 0 |
| Phenytoin | 25 | 100 | N/A |
| Diazepam | 5 | N/A | 100 |
| Test Compound | 50 | 33 | 17 |
| Test Compound | 100 | 67 | 50 |
| Test Compound | 150 | 100 | 83 |
Table 2: Neurotoxicity Profile (Rotarod Test)
| Group | Dose (mg/kg, i.p.) | % Neurological Deficit (at 60 min) |
| Vehicle Control | - | 0 |
| Test Compound | 50 | 0 |
| Test Compound | 100 | 17 |
| Test Compound | 150 | 33 |
| Test Compound | 300 | 83 |
Application Note 2: Anti-inflammatory and Analgesic Activity
The quinazolinone nucleus is also a key feature in many compounds with anti-inflammatory and analgesic activities.[8][9] The carrageenan-induced paw edema model is the most common and reliable method for screening acute anti-inflammatory activity.[2] This model can also be adapted to assess analgesic effects by measuring pain thresholds.
Carrageenan-Induced Paw Edema Model
This model induces a localized, acute, and reproducible inflammatory response.[10] The edema develops in two phases, with the second phase being sensitive to inhibition by non-steroidal anti-inflammatory drugs (NSAIDs), which primarily act by inhibiting cyclooxygenase (COX) enzymes.[11][12]
Experimental Protocols: Anti-inflammatory Efficacy
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of the test compound by measuring the reduction in paw edema induced by carrageenan.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound (Test Compound)
-
Vehicle
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Preparation & Grouping: Acclimatize rats for one week. Divide them into groups (n=6) similar to the anticonvulsant protocols.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the test compound, standard drug, or vehicle orally (p.o.) or i.p.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [1 - (Vt - V0)test / (Vt - V0)control] x 100
-
Where V0 is the initial paw volume and Vt is the paw volume at time 't'.
-
Anticipated Data for Anti-inflammatory Study
Table 3: Effect on Carrageenan-Induced Paw Edema in Rats
| Group | Dose (mg/kg, p.o.) | Mean Paw Volume Increase (mL) at 3h (± SEM) | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0.75 ± 0.05 | - |
| Diclofenac Sodium | 10 | 0.28 ± 0.03 | 62.7 |
| Test Compound | 50 | 0.55 ± 0.04 | 26.7 |
| Test Compound | 100 | 0.41 ± 0.03 | 45.3 |
| Test Compound | 200 | 0.32 ± 0.04 | 57.3 |
Visualizations
Experimental Workflow and Logic Diagrams
Caption: General workflow for in vivo efficacy testing.
Caption: Decision tree for preclinical compound progression.
Caption: Potential anti-inflammatory signaling pathway.
References
- 1. Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Docking and Anticonvulsant Activity of Newly Synthesized Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory, anti-rheumatic and analgesic activities of 2-(5-mercapto-1,3,4-oxadiazol-2-yl)-N-propylbenzenesulphonamide (MOPBS) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis involves the condensation reaction between anthranilic acid and p-tolyl isothiocyanate. The reaction typically proceeds by heating the reactants in a suitable solvent, often with a base catalyst, to form an intermediate N-(2-carboxyphenyl)-N'-(p-tolyl)thiourea, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final product.[1]
Q2: What are the key parameters influencing the yield of the reaction?
A2: The yield of this compound is primarily affected by the choice of solvent, reaction temperature, and reaction time. The purity of the starting materials, anthranilic acid and p-tolyl isothiocyanate, is also crucial for a high-yielding synthesis.
Q3: What are some common side products or impurities I might encounter?
A3: Potential side products can arise from incomplete cyclization, leaving the N-(2-carboxyphenyl)-N'-(p-tolyl)thiourea intermediate in the final product mixture. Other impurities may result from side reactions of the isothiocyanate or degradation of the starting materials or product under harsh reaction conditions.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy, or excessive heat could be causing degradation. | Temperature Screening: Perform small-scale reactions at various temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition. For similar syntheses, temperatures around 80°C have been shown to provide good yields.[2] |
| Inappropriate Solvent: The solubility of reactants and the stability of the intermediate can be highly dependent on the solvent. | Solvent Screening: Test a range of solvents with varying polarities. Ethanol is a commonly used solvent for this type of reaction.[3] Deep eutectic solvents (DESs) like choline chloride:urea have also been shown to be effective and environmentally friendly alternatives.[2] | |
| Impure Starting Materials: Impurities in anthranilic acid or p-tolyl isothiocyanate can interfere with the reaction. | Purity Check: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., melting point, NMR). Purify the reactants if necessary. | |
| Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time. | Reaction Time Optimization: Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed. Reaction times can range from a few hours to over 12 hours. | |
| Difficult Product Purification | Presence of Unreacted Starting Materials: Unreacted anthranilic acid or p-tolyl isothiocyanate can co-crystallize with the product. | Reaction Monitoring: Ensure the reaction goes to completion by monitoring with TLC. Washing: Wash the crude product with a solvent in which the starting materials are soluble but the product is not. |
| Formation of Side Products: The intermediate thiourea derivative or other byproducts may be present. | Recrystallization: Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to remove impurities. Column Chromatography: If recrystallization is ineffective, purify the product using silica gel column chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). | |
| Product Appears as an Oil or Fails to Crystallize | Presence of Impurities: Impurities can inhibit crystallization. | Purification: Attempt to purify the oil using column chromatography to remove impurities before attempting crystallization again. |
| Inappropriate Crystallization Solvent: The solvent used for recrystallization may not be suitable. | Solvent Selection: Test different solvents or solvent mixtures to find one that promotes crystallization. The product should be soluble at high temperatures and insoluble at low temperatures in the chosen solvent. |
Data Presentation
The following table summarizes the effect of different deep eutectic solvents (DESs) and temperature on the yield of the closely related 2-Mercapto-3-phenylquinazolin-4(3H)-one, providing insights into potential optimization strategies for the synthesis of the p-tolyl analog.
Table 1: Yield of 2-Mercapto-3-phenylquinazolin-4(3H)-one in Different Choline Chloride-Based Deep Eutectic Solvents at 80°C. [2][4]
| Co-solvent | Molar Ratio (Choline Chloride:Co-solvent) | Yield (%) |
| Urea | 1:2 | 63 |
| Glycerol | 1:2 | 45 |
| Ethylene glycol | 1:2 | 38 |
| Malonic acid | 1:1 | 55 |
| Glucose | 2:1 | 22 |
Table 2: Effect of Temperature on the Yield of 2-Mercapto-3-phenylquinazolin-4(3H)-one in Choline Chloride:Urea (1:2) DES. [2][4]
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 40 | 2 | 14 |
| 60 | 2 | 29 |
| 80 | 1 | 63 |
| 80 | 2 | 63 |
Experimental Protocols
General Experimental Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the synthesis of analogous 2-mercapto-3-aryl-quinazolin-4-ones.[3][5] Researchers should optimize the specific conditions for their laboratory setup.
Materials:
-
Anthranilic acid
-
p-Tolyl isothiocyanate
-
Ethanol (absolute)
-
Hydrochloric acid (dilute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
To this solution, add p-tolyl isothiocyanate (1 equivalent).
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of starting materials), cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, pour the reaction mixture into cold water, which may induce precipitation.
-
Acidify the aqueous mixture with dilute hydrochloric acid to a pH of approximately 4-5 to ensure complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude product from ethanol or a suitable solvent to obtain the purified this compound.
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yield issues.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemmethod.com [chemmethod.com]
Purification challenges of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges in the purification of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities often stem from the starting materials and reaction intermediates. These can include unreacted anthranilic acid and p-tolyl isothiocyanate. Additionally, intermediate thiourea derivatives may be present if the cyclization reaction is incomplete.[1] The mercapto (-SH) group is also susceptible to oxidation, which can lead to the formation of disulfide by-products.[2]
Q2: My crude product is an oily or gummy solid that is difficult to handle. How can I induce crystallization?
A2: Oily products often contain residual solvent or impurities that inhibit crystallization. Try triturating the crude material with a non-polar solvent like hexane or diethyl ether. This can help wash away soluble impurities and often prompts the product to solidify. If a single solvent is ineffective, a solvent/anti-solvent system can be employed.[3] Dissolve the crude product in a minimum amount of a "good" solvent (e.g., acetone or ethyl acetate) and then slowly add a "poor" anti-solvent (e.g., hexane or water) until persistent turbidity is observed, then allow it to stand and crystallize.[3]
Q3: I am performing column chromatography, but my TLC shows overlapping spots or streaking. What can I do to improve separation?
A3: Poor separation on a column can have several causes:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal. Systematically test different solvent ratios (e.g., Hexane:Ethyl Acetate, Chloroform:Methanol) using TLC to find a system that gives good separation (Rf values between 0.2 and 0.5).[3]
-
Compound Degradation: Quinazolinones can sometimes degrade on acidic silica gel. You can assess stability by running a 2D TLC.[3] Spot the compound on one corner of a TLC plate, run it, rotate the plate 90 degrees, and run it again in the same solvent.[3] If spots appear off the diagonal, decomposition is occurring.[3] In such cases, consider using neutral alumina for chromatography or deactivating the silica gel with a small percentage of triethylamine in the eluent.
-
Overloading: Loading too much crude product onto the column can lead to broad, overlapping bands. Use an appropriate amount of silica gel relative to your sample (typically a 30:1 to 100:1 weight ratio).
Q4: What are the recommended solvents for recrystallizing this compound?
A4: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For quinazolinone derivatives, common and effective solvents include ethanol, acetone, and dimethylformamide (DMF).[1][3] The choice of solvent is empirical and may require testing several options to achieve the best crystal quality and yield. Always use a minimal amount of hot solvent to ensure the solution is saturated.
Q5: How can I minimize the oxidation of the mercapto group during purification and storage?
A5: The thiol group is prone to oxidizing into a disulfide bridge, especially in the presence of air. To prevent this, consider using degassed solvents for chromatography and recrystallization. Performing purification steps under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. For long-term storage, keep the purified solid in a sealed vial under an inert atmosphere and away from light.
Troubleshooting Purification Workflows
Data Presentation
The selection of a purification method is critical and often depends on the specific impurities present. The following table provides examples of purification strategies used for related quinazolinone structures, which can serve as a starting point for optimization.
Table 1: Exemplary Purification Methods for Quinazolinone Derivatives
| Compound Type | Purification Method | Solvent System / Conditions | Reference |
| General Quinazolin-4(3H)-ones | Column Chromatography | Hexane:Ethyl Acetate (2:1) | [3] |
| 2-Phenylquinazolin-4(3H)-one Derivatives | Column Chromatography | Dichloromethane:Methanol (15:1) | [4] |
| Fused Quinazolinones | Recrystallization | Acetone | [3] |
| 2-Mercapto-3-phenyl-quinazolin-4(3H)-one | Recrystallization | Dimethylformamide (DMF) | [1] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Solvent System Selection: Begin by identifying a suitable solvent system using Thin Layer Chromatography (TLC). Aim for a system that moves the desired compound to an Rf value of approximately 0.3. A common starting point for quinazolinones is a gradient of ethyl acetate in hexane.[3]
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[3]
-
Sample Loading: Dissolve the crude this compound in a minimum volume of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.[3]
-
Elution: Begin eluting with the chosen solvent system, starting with the lowest polarity. Gradually increase the polarity of the eluent as the separation proceeds.
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) to find one that dissolves the compound when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Slow cooling generally results in larger, purer crystals.
-
Induce Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod at the solvent-air interface or add a single seed crystal of the pure compound.[3]
-
Crystal Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing and Drying: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly, preferably under vacuum.
References
Common side products in the synthesis of quinazolinone derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of quinazolinone derivatives. This resource addresses common challenges, offering solutions to minimize side product formation and optimize reaction outcomes.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues encountered during the synthesis of quinazolinone derivatives.
Issue 1: Low Yield of the Target Quinazolinone Derivative
Q1: My reaction is resulting in a low yield of the desired quinazolinone. What are the common causes and how can I improve it?
A1: Low yields in quinazolinone synthesis can be attributed to several factors, including incomplete reactions, suboptimal reaction conditions, and degradation of starting materials or products. A systematic approach to troubleshooting is crucial.
Troubleshooting Strategies for Low Yield:
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the consumption of starting materials.
-
Reagent Purity: Ensure the purity of all starting materials, as impurities can lead to undesired side reactions and lower the yield of the target compound.
-
Solvent Choice: The solvent plays a critical role in solubility and reaction pathways. Common solvents for quinazolinone synthesis include ethanol, toluene, and DMF.[1] In some cases, solvent-free conditions, particularly with microwave irradiation, can significantly improve yields.[1]
-
Temperature Optimization: The optimal reaction temperature is highly dependent on the specific synthetic protocol. While some classical methods require high temperatures, modern catalytic approaches often proceed under milder conditions.[1]
-
Catalyst Activity: For metal-catalyzed reactions, ensure the catalyst is active and not deactivated by impurities or exposure to air and moisture.[2]
Issue 2: Formation of Significant Side Products
Q2: My reaction is producing a complex mixture with significant amounts of side products, making purification difficult. What are the common side products and how can I minimize their formation?
A2: The formation of side products is a frequent challenge in quinazolinone synthesis. The nature of these byproducts is highly dependent on the specific synthetic route and reaction conditions.
Common Side Products and Mitigation Strategies:
| Common Side Product | Description | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete conversion of starting materials. | - Extend reaction time. - Increase reaction temperature. - Optimize stoichiometry of reactants.[1] |
| Acyclic Intermediates | Incomplete cyclization of intermediates, such as N-acylanthranilamide.[2] | - Ensure sufficient reaction time and temperature for cyclization. - Use a dehydrating agent if water is a byproduct of the cyclization step. |
| Over-alkylation/Over-arylation | Multiple substitutions on the quinazolinone ring or its substituents under harsh conditions.[2] | - Use milder reaction conditions (lower temperature, shorter time). - Employ protecting groups for sensitive functionalities. |
| Self-condensation Products | Starting materials reacting with themselves.[2] | - Optimize the order of addition of reagents. - Use a more dilute reaction mixture. |
| Hydrolysis Products | Hydrolysis of intermediates or the final product due to the presence of water.[2] | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere to exclude moisture.[2] |
| Quinazoline Byproducts (in Niementowski Synthesis) | Formation of the corresponding quinazoline instead of the quinazolinone. | - Adjust the stoichiometry of reagents; an excess of formamide can favor quinazoline formation.[3] |
| Aldol Condensation Products (in Friedländer-type Synthesis) | Self-condensation of ketone starting materials. | - Employ milder reaction conditions. - Use a catalyst that favors the desired reaction pathway. |
Experimental Protocols
Protocol 1: Microwave-Assisted Niementowski Synthesis of 3H-Quinazolin-4-one Derivatives
This protocol utilizes microwave irradiation to improve reaction efficiency and reduce reaction times compared to conventional heating.
Materials:
-
Substituted anthranilic acid (1 mmol)
-
Formamide (5 mmol)
-
Microwave-safe reaction vessel
-
Distilled water
-
Cold ethanol
Procedure:
-
In a microwave-safe vessel, thoroughly mix the substituted anthranilic acid and formamide.[3]
-
Place the vessel in a microwave reactor and irradiate at a fixed temperature of 150°C (60W) for 10-15 minutes.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add distilled water to the reaction mixture to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under a vacuum to obtain the pure quinazolinone product.[3]
Quantitative Data Comparison: Conventional vs. Microwave-Assisted Niementowski Synthesis [4]
| Product | Conventional Method (Time, Yield) | Microwave-Assisted Method (Time, Yield) |
| 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 10 hours, 75% | 5 minutes, 92% |
| 2-phenylquinazolin-4(3H)-one | 8 hours, 80% | 7 minutes, 95% |
| 2-methylquinazolin-4(3H)-one | 12 hours, 70% | 6 minutes, 88% |
Protocol 2: Iodine-Catalyzed Friedländer-type Synthesis of Quinolines (precursors to some quinazolinones)
This protocol employs a mild catalyst, iodine, to promote the condensation reaction.
Materials:
-
2-aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
-
Ethyl acetate
-
Saturated aqueous solution of Na₂S₂O₃
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism and Side Product Formation
Caption: General reaction pathway for quinazolinone synthesis and common side reactions.
Troubleshooting Workflow for Side Product Formation
Caption: A logical workflow for troubleshooting the formation of side products.
References
Technical Support Center: Optimization of Quinazolinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted solutions for common challenges encountered during the synthesis of quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4(3H)-quinazolinones? A1: Common strategies for synthesizing 4(3H)-quinazolinones often depend on the available starting materials and desired substitution patterns. Widely used methods include the condensation of 2-aminobenzamide with aldehydes or the multi-step synthesis from anthranilic acid, which proceeds through a 2-substituted-4H-3,1-benzoxazin-4-one intermediate.[1] Other modern approaches utilize metal catalysts, microwave irradiation, or ultrasound to improve efficiency and yield.[2][3][4]
Q2: How can I monitor the progress of my quinazolinone synthesis reaction? A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. The reaction is generally considered complete when the starting material spot has disappeared. For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used.[5][6]
Q3: What role does the solvent play in quinazolinone synthesis? A3: The choice of solvent is critical and can significantly influence the reaction's success, affecting reactant solubility, reaction rates, and even the reaction pathway.[1][7][8] Polar aprotic solvents like DMSO and DMF are often effective for many quinazolinone syntheses.[1][5] In some cases, polar protic solvents like ethanol or even water can provide excellent yields, while non-polar solvents like toluene may be ineffective.[8] A solvent screening is often a necessary step in optimizing the reaction conditions.[1][5]
Q4: Are there greener or more efficient methods than conventional heating? A4: Yes, microwave-assisted and ultrasound-promoted syntheses are two key green chemistry approaches. Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating.[3][9] Similarly, the use of ultrasonic waves can enhance reaction rates, leading to high yields in shorter times.[4][10]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired quinazolinone product. What are the possible causes and how can I troubleshoot this?
Answer: Low yield is a common problem that can stem from several factors. A systematic approach to troubleshooting is essential.
Possible Causes & Solutions:
-
Purity of Starting Materials: Impurities in reactants like 2-aminobenzamide or anthranilic acid can introduce side reactions.[1][5]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Improper Solvent: The solvent may not be suitable for your specific reactants or reaction type.
-
Inactive or Poisoned Catalyst: If using a catalyzed reaction, the catalyst's activity is crucial.
Issue 2: Significant Side Product Formation
Question: My reaction is producing significant amounts of side products, making purification difficult. How can I minimize them?
Answer: The formation of undesired byproducts consumes starting materials and complicates purification. Adjusting reaction parameters can often minimize these side reactions.
Possible Causes & Solutions:
-
Incompletely Cyclized Intermediate: The final cyclization step to form the quinazolinone ring may be incomplete, leaving an open-chain intermediate as an impurity.
-
Solution: Promote the cyclization by increasing the reaction temperature or by adding a dehydrating agent.[1]
-
-
Unreacted Benzoxazinone Intermediate: When synthesizing from anthranilic acid, incomplete conversion of the benzoxazinone intermediate is a common issue.[1]
-
Solution: Ensure a sufficient amount of the amine source (e.g., ammonium acetate) is used and that reaction conditions are adequate for the subsequent ring-opening and cyclization.[1]
-
-
Hydrolysis Products: The presence of water in the reaction can lead to the hydrolysis of intermediates or the final product.
-
Solution: Ensure all starting materials and solvents are dry and, if the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).[5]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions.
-
Solution: Carefully control the stoichiometry of the reactants. Adjusting the ratio may help minimize the formation of specific byproducts.[1]
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my crude quinazolinone product. What are the best strategies?
Answer: Purification can be challenging due to the presence of unreacted starting materials or closely related side products. A multi-step approach is often effective.
Common Purification Strategies:
-
Precipitation and Washing: After the reaction is complete, pouring the reaction mixture into ice water is a common method to precipitate the crude product. The collected solid should be washed thoroughly with water to remove water-soluble impurities.[1]
-
Recrystallization: This is a powerful technique for purifying solid compounds.
-
Column Chromatography: For separating compounds with different polarities, column chromatography on silica gel is highly effective.[11]
-
Solution: Use TLC to determine an appropriate solvent system (eluent). Common systems include mixtures of Hexane/Ethyl Acetate for moderately polar quinazolinones and Dichloromethane/Methanol for more polar derivatives.[11]
-
-
Acid-Base Extraction: Quinazolinones are basic and can be separated from neutral impurities.
-
Solution: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone will move to the aqueous layer. After separating the layers, basify the aqueous layer to precipitate the pure product.[1]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Uses of 2-ethoxy-4(3H) quinazolinone in synthesis of quinazoline and quinazolinone derivatives of antimicrobial activity: the solvent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 10. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one in Biological Media
Welcome to the technical support center for 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) for overcoming solubility issues of this compound in biological media.
I. Initial Solubility Assessment
The first crucial step before utilizing this compound in biological assays is to determine its aqueous solubility. Due to the limited availability of specific quantitative solubility data for this compound in the public domain, an initial in-house assessment is highly recommended.
FAQ: How do I determine the aqueous solubility of my compound?
You can determine the aqueous solubility using a kinetic or thermodynamic method. The kinetic solubility assay is a high-throughput method suitable for early-stage discovery.
Experimental Protocol: Kinetic Aqueous Solubility Determination
Objective: To estimate the aqueous solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), high purity
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plates
-
Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock to create a range of concentrations (e.g., from 10 mM down to 0.1 µM).
-
Dispense Compound: In a separate clear-bottom 96-well plate, add 2 µL of each DMSO stock dilution to 198 µL of PBS (pH 7.4). This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
Mix and Incubate: Cover the plate and mix well. Incubate at room temperature for 1-2 hours to allow for equilibration.
-
Measure Turbidity: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The lowest concentration at which a significant increase in turbidity is observed is considered the first insoluble concentration. The highest concentration that remains clear is the estimated kinetic solubility.
II. Troubleshooting Poor Solubility
If your initial assessment reveals that this compound has poor solubility in your desired biological medium, the following troubleshooting guides and FAQs will help you address this issue.
Troubleshooting Guide: Compound Precipitation in Biological Media
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution from DMSO stock | The compound's solubility limit in the final aqueous medium is exceeded. | 1. Decrease Final Concentration: Lower the final concentration of the compound in the assay. 2. Optimize DMSO Concentration: Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), but always perform a vehicle control to assess cell toxicity. 3. Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions into the aqueous medium while vortexing. |
| Inconsistent assay results | Poor solubility leading to variable concentrations of the dissolved compound. | Ensure the compound is fully dissolved in the stock solution before each use. Visually inspect for precipitates. Consider using a solubility enhancement technique. |
| Compound crashes out of solution over time | The compound is not stable in the aqueous medium at the tested concentration and temperature. | Prepare fresh solutions for each experiment. If using pre-made plates, assess the stability of the compound in the assay medium over the experiment's duration. |
III. Solubility Enhancement Strategies
Several techniques can be employed to improve the solubility of this compound for biological experiments.
FAQ: What are the most common methods to improve the solubility of a hydrophobic compound like this compound?
The most common and effective methods include the use of co-solvents, cyclodextrins, and the preparation of nanosuspensions. The choice of method will depend on the specific requirements of your biological assay.
Strategy 1: Co-solvency
The addition of a small percentage of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[1][2][3]
Experimental Protocol: Co-solvent Solubility Enhancement
Objective: To increase the aqueous solubility of this compound using a co-solvent.
Materials:
-
This compound
-
Co-solvents: Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol
-
Biological buffer (e.g., cell culture medium or PBS)
Procedure:
-
Prepare a High-Concentration Stock: Dissolve this compound in 100% of the chosen co-solvent (e.g., 20 mg/mL in PEG 400).
-
Prepare Working Solutions: Prepare a series of dilutions of the co-solvent stock solution into your biological buffer. The final concentration of the co-solvent should be kept as low as possible, typically between 1-5%.
-
Vehicle Control: Prepare control samples containing the same final concentration of the co-solvent without the compound to assess any effects of the co-solvent on the biological assay.
-
Assess Solubility: Visually inspect for precipitation and, if necessary, quantify the solubility using the kinetic solubility assay described in Section I.
Quantitative Data: Expected Solubility Enhancement with Co-solvents
| Co-solvent | Typical Final Concentration | Expected Solubility Increase |
| Ethanol | 1 - 5% | 2 to 10-fold |
| PEG 400 | 1 - 10% | 10 to 100-fold |
| Propylene Glycol | 1 - 5% | 2 to 15-fold |
| Note: These are estimated values and the actual enhancement will depend on the specific compound and conditions. |
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their aqueous solubility.[4][5][6][7][8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high aqueous solubility and low toxicity.
Experimental Protocol: Cyclodextrin-Mediated Solubilization
Objective: To enhance the aqueous solubility of this compound through complexation with HP-β-CD.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10, 20, 40% w/v) in your desired buffer.
-
Add Compound: Add an excess amount of this compound powder to each HP-β-CD solution.
-
Equilibrate: Shake the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed (e.g., 15,000 x g for 30 minutes) to pellet the undissolved compound.
-
Quantify Solubilized Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of HP-β-CD to determine the complexation efficiency.
Quantitative Data: Expected Solubility Enhancement with Cyclodextrins
| Cyclodextrin | Molar Ratio (Drug:CD) | Expected Solubility Increase |
| HP-β-CD | 1:1 to 1:5 | 10 to >1000-fold |
| Note: The optimal ratio and resulting solubility increase must be determined experimentally. |
Strategy 3: Nanosuspension
Preparing a nanosuspension involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution velocity.[9][10][11][12][13]
Experimental Protocol: Preparation of a Nanosuspension by Anti-Solvent Precipitation
Objective: To prepare a nanosuspension of this compound for improved dissolution in biological media.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., DMSO, acetone)
-
An aqueous solution containing a stabilizer (e.g., 0.5% w/v Hydroxypropyl methylcellulose (HPMC) or Polysorbate 80)
-
Magnetic stirrer
Procedure:
-
Prepare the Organic Phase: Dissolve this compound in the chosen organic solvent to create a concentrated solution.
-
Prepare the Aqueous Phase: In a separate beaker, dissolve the stabilizer in water.
-
Precipitation: While vigorously stirring the aqueous phase, slowly add the organic phase dropwise. The rapid change in solvent polarity will cause the compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the particle size and stability of the nanosuspension using techniques like Dynamic Light Scattering (DLS).
Quantitative Data: Expected Properties of Nanosuspensions
| Property | Typical Range |
| Particle Size | 100 - 500 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | > ±20 mV (for electrostatic stabilization) |
IV. Biological Context: Signaling Pathways
Quinazolinone derivatives are known to exert their biological effects by modulating various cellular signaling pathways, often leading to the induction of apoptosis in cancer cells.[14][15][16][17] Understanding these pathways is crucial for interpreting experimental results.
Apoptosis Induction Pathways
This compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition by quinazolinone derivatives can lead to apoptosis.
References
- 1. wisdomlib.org [wisdomlib.org]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
- 4. publishing.emanresearch.org [publishing.emanresearch.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. cyclodextrinnews.com [cyclodextrinnews.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents [patents.google.com]
- 12. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. STAT3 signaling pathway [pfocr.wikipathways.org]
- 16. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 17. Apoptosis Extrinsic and Intrinsic Pathways | BioRender Science Templates [biorender.com]
Stability issues of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one in different solvents
Notice: Due to the limited availability of public data regarding the specific stability of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one in different solvents, this technical support center provides general guidance based on the chemical properties of related quinazolinone derivatives. For critical applications, it is strongly recommended to perform in-house stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: Based on information for similar compounds, this compound should be stored in a cool, dry place, protected from light and moisture. The presence of a mercapto group suggests potential susceptibility to oxidation. Therefore, storing under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.
Q2: In which common laboratory solvents is this compound likely to be soluble?
Q3: What potential stability issues should I be aware of when working with solutions of this compound?
A3: Potential stability issues for this compound in solution may include:
-
Oxidation: The mercapto (-SH) group can be susceptible to oxidation, which may be accelerated by exposure to air, light, or the presence of metal ions. This could lead to the formation of disulfide bridges or other oxidation products.
-
Hydrolysis: The quinazolinone ring system could be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to the opening of the heterocyclic ring.
-
Solvolysis: In reactive solvents, particularly protic solvents at elevated temperatures, the compound may undergo solvolysis.
-
Photodegradation: Exposure to UV or high-intensity visible light may cause degradation. It is advisable to work with solutions in amber glassware or under light-protected conditions.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in solution color (e.g., yellowing) over time. | Oxidation of the mercapto group or other chromophoric degradation. | 1. Prepare fresh solutions before use.2. Degas solvents to remove dissolved oxygen.3. Store solutions under an inert atmosphere.4. Protect solutions from light. |
| Precipitation from a solution that was previously clear. | 1. Change in temperature affecting solubility.2. Degradation to a less soluble product.3. Solvent evaporation concentrating the solution. | 1. Ensure the storage temperature is consistent.2. Analyze the precipitate to identify if it is the original compound or a degradant.3. Use sealed containers to prevent solvent evaporation. |
| Inconsistent results in biological or chemical assays. | Degradation of the compound in the assay medium. | 1. Assess the stability of the compound in the specific assay buffer and conditions (pH, temperature).2. Include control samples to monitor compound stability over the duration of the experiment.3. Consider preparing stock solutions in a stable solvent (e.g., DMSO) and diluting into aqueous buffers immediately before use. |
| Appearance of new peaks in chromatographic analysis (e.g., HPLC, LC-MS). | Chemical degradation of the compound. | 1. Characterize the new peaks to understand the degradation pathway.2. Perform forced degradation studies (see Experimental Protocols below) to intentionally generate and identify potential degradants.3. Optimize solution preparation and storage conditions to minimize degradation. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC
This protocol outlines a general method for evaluating the stability of this compound in a chosen solvent.
1. Materials:
- This compound
- HPLC-grade solvent of interest (e.g., DMSO, Ethanol, Acetonitrile)
- HPLC system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes
- Autosampler vials
2. Procedure:
- Preparation of Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the solution and record the chromatogram. The peak area of the main compound at T=0 will serve as the baseline.
- Stability Study:
- Store the stock solution under the desired conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
- At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it in the same manner as the T=0 sample, and analyze by HPLC.
- Data Analysis:
- Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the potential degradation pathways of a compound.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathway
While a specific degradation pathway for this compound is not documented, a plausible pathway involves the oxidation of the mercapto group.
Caption: A potential oxidative degradation pathway.
Disclaimer: The information provided is for guidance purposes only and is not based on validated stability studies for this specific compound. Researchers should conduct their own experiments to determine the stability of this compound for their specific applications.
Troubleshooting guide for the synthesis of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
This guide provides troubleshooting support for researchers, scientists, and drug development professionals involved in the synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one. The information is presented in a direct question-and-answer format to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) and Troubleshooting
1. Why is my reaction yield of this compound consistently low?
Low yields are a common issue in the synthesis of quinazolinone derivatives. Several factors related to starting materials, reaction conditions, and work-up procedures can contribute to this problem.
-
Purity of Starting Materials: Ensure the anthranilic acid (or its ester derivative) and p-tolyl isothiocyanate are of high purity. Impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature is a critical parameter. While some protocols suggest room temperature stirring followed by reflux, the optimal temperature can vary.[1] It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature and reaction time. A temperature of 80°C has been found effective in similar syntheses using deep eutectic solvents.[2][3]
-
Solvent Selection: The choice of solvent significantly impacts the reaction outcome. Ethanol is a commonly used solvent for this type of condensation.[4] Other solvents like methylene chloride have also been reported for the synthesis of analogous compounds.[1] The use of green and eco-friendly deep eutectic solvents (DESs), such as choline chloride:urea, has been shown to be effective and can act as both the solvent and a catalyst.[2][3]
-
Reaction Time: Incomplete reactions will naturally lead to low yields. Monitor the consumption of starting materials by TLC to ensure the reaction has gone to completion. Reaction times can range from a few hours to overnight.[1]
-
pH of the Reaction Mixture: The formation of quinazolinones can be pH-dependent. Some methods employ a base, such as triethylamine, to facilitate the reaction.[4] In the case of deep eutectic solvents, basic DESs have been shown to give better yields.[2]
2. My final product is impure. What are the likely side products and how can I remove them?
Impurities can arise from unreacted starting materials, side reactions, or degradation of the product.
-
Unreacted Starting Materials: The most common impurities are unreacted anthranilic acid/ester and p-tolyl isothiocyanate. These can usually be removed by recrystallization.
-
Potential Side Products:
-
Thiourea derivative: An intermediate thiourea may not fully cyclize. This can sometimes be forced to cyclize by extending the reaction time or increasing the temperature.
-
Dimerization or polymerization products: Under certain conditions, side reactions leading to higher molecular weight impurities can occur.
-
-
Purification Strategy: Recrystallization is the most common method for purifying this compound. Ethanol is a suitable solvent for recrystallization.[4] The impure solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals. Washing the filtered product with a cold solvent can help remove residual impurities.
3. I am having difficulty with the product isolation and work-up. What is the recommended procedure?
The product, this compound, is typically a solid that precipitates from the reaction mixture upon cooling.
-
Precipitation and Filtration: After the reaction is complete, the mixture is usually cooled to room temperature or in an ice bath to induce precipitation. The solid product is then collected by suction filtration.
-
Washing: The filtered solid should be washed with a suitable solvent to remove any remaining soluble impurities. Cold ethanol or diethyl ether are often used for this purpose.[1]
-
Drying: The purified product should be dried thoroughly, preferably under vacuum, to remove any residual solvent.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of 2-Mercapto-3-aryl-quinazolin-4-ones (Illustrative Data)
| Starting Material (Anthranilic Acid Derivative) | Isothiocyanate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Anthranilic acid | Phenyl isothiocyanate | Choline chloride:urea (1:2) | 80 | 2 | 63 | [2] |
| 5-Bromoanthranilic acid | p-Tolyl isothiocyanate | Choline chloride:urea (1:2) | 80 | - | Good | [2] |
| Anthranilic acid | Various isothiocyanates | Absolute Ethanol | Reflux | 3 | Good | [4] |
| Methyl anthranilate | Phenyl isothiocyanate | Methylene chloride | 40 (Reflux) | 1 (+ overnight stirring at RT) | - | [1] |
Note: This table provides illustrative data from similar syntheses. The optimal conditions for this compound may vary.
Experimental Protocols
General Protocol for the Synthesis of this compound (Adapted from similar syntheses[1][4])
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add p-tolyl isothiocyanate (1 equivalent) and triethylamine (1.5 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 3-5 hours. Monitor the progress of the reaction by TLC.
-
Isolation: After the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold ethanol.
-
Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
-
Drying: Dry the purified product in a vacuum oven.
Mandatory Visualization
Caption: Troubleshooting flowchart for the synthesis of this compound.
References
How to minimize byproduct formation in quinazolinone reactions
Welcome to the technical support center for quinazolinone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you may encounter during quinazolinone synthesis, providing potential causes and solutions in a question-and-answer format.
Issue 1: Synthesis from Anthranilic Acid (e.g., Niementowski Reaction)
Q1: My reaction yield is low, and I have multiple spots on my TLC plate. What are the common byproducts when using anthranilic acid?
A1: Low yields and impurities in syntheses starting from anthranilic acid are common, especially under high-temperature conditions. Key byproducts to consider are:
-
Unreacted Anthranilic Acid: Indicates an incomplete reaction.
-
Aniline: Forms from the decarboxylation of anthranilic acid, particularly at temperatures above its melting point (~145°C). Aniline can then react with other components in the mixture to form further impurities.[1]
-
Acyclic Intermediates (e.g., N-acylanthranilamide): Result from incomplete cyclization of the intermediate formed between anthranilic acid and the amide reagent.[2]
-
Dimer Formation (2-(4-oxoquinazolin-3(4H)-yl)benzoic acid): This higher molecular weight byproduct can form through a self-condensation reaction.[1]
-
Polymeric Materials: High temperatures can lead to the formation of insoluble, tar-like polymers.[1]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize Byproducts |
| Temperature | Maintain the reaction temperature between 130-160°C. Temperatures above this range significantly increase the rate of anthranilic acid decarboxylation.[1] |
| Reaction Time | Monitor the reaction by TLC. Extending the reaction time at an optimal temperature can help drive the reaction to completion and consume acyclic intermediates. However, prolonged heating can also lead to increased byproduct formation. |
| Stoichiometry | Use an excess of the amide reagent (e.g., 5 equivalents of formamide when reacting with 1 equivalent of anthranilic acid) to favor the formation of the desired product.[1] |
| Reaction Method | Consider microwave-assisted synthesis. This method often leads to significantly shorter reaction times and can result in higher yields with fewer byproducts compared to conventional heating.[2][3][4] |
Q2: How can I optimize my Niementowski reaction to improve the yield of 4(3H)-quinazolinone?
A2: Optimizing the Niementowski reaction involves careful control of the reaction conditions to favor the formation of the quinazolinone over side products.
-
Optimal Temperature: The ideal temperature is typically between 130-140°C. This provides enough energy for the cyclization to occur without causing significant degradation of the starting material.[5]
-
Reactant Ratio: A molar ratio of 1:4 or 1:5 of anthranilic acid to formamide is commonly used to drive the reaction towards the product.[1][5]
-
Heating Method: While conventional heating is effective, microwave irradiation can offer faster reaction times and improved yields.[2][3][4]
Issue 2: General Issues in Quinazolinone Synthesis
Q3: I'm observing incomplete cyclization in my reaction. How can I promote the formation of the quinazolinone ring?
A3: Incomplete cyclization, leading to the accumulation of acyclic intermediates like N-acylanthranilamide, can be addressed by:
-
Dehydrating Agents: In some synthetic routes, such as the Bischler synthesis, a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) is used to facilitate the ring closure.[6]
-
Temperature and Time: As mentioned previously, ensuring the reaction is heated at an optimal temperature for a sufficient amount of time can promote cyclization.
-
Catalysts: For certain reactions, catalysts can facilitate the cyclization step. For example, copper catalysts are used in various quinazolinone syntheses to promote the necessary bond formations.[7][8][9]
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: For reactions that are sensitive to oxidation or hydrolysis, it is crucial to work under an inert atmosphere.
-
Inert Gas: Use nitrogen or argon to purge your reaction vessel and maintain a positive pressure of the inert gas throughout the reaction.
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried before use, and use anhydrous solvents.
Data Presentation: Comparative Yields
The following table summarizes the yields of 4(3H)-quinazolinone from anthranilic acid and formamide under different reaction conditions. Note that quantitative data for byproducts is not commonly reported in the literature.
| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) |
| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61 |
| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96 |
| Microwave Irradiation | 1:5 (molar) | Not Specified | A few minutes | 87 |
| Microwave Irradiation | Not Specified | 170 | 10 minutes | Not Specified |
(Data sourced from multiple literature reports)
Experimental Protocols
Protocol 1: High-Yield Synthesis of 4(3H)-Quinazolinone via Conventional Heating
This protocol is optimized to maximize the yield of 4(3H)-quinazolinone while minimizing the formation of byproducts.
Materials:
-
Anthranilic acid (0.1 mol, 13.7 g)
-
Formamide (0.4 mol, 16 mL)
-
Round-bottom flask
-
Heating mantle or oil bath
-
Crushed ice
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Combine anthranilic acid and formamide in a round-bottom flask.
-
Heat the mixture in a pre-heated oil bath or heating mantle to 130-135°C for 2 hours with stirring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing crushed ice and stir.
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.
-
Dry the crude product.
-
Recrystallize the solid from ethanol to obtain pure 4(3H)-quinazolinone.[5]
Protocol 2: Microwave-Assisted Synthesis of 3-Substituted Quinazolin-4(3H)-ones
This protocol outlines a rapid, one-pot synthesis of 3-substituted quinazolin-4(3H)-ones.
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Appropriate amine (6 mmol)
-
Ethanol (10 mL)
-
Microwave reactor
-
Crushed ice
Procedure:
-
In a microwave-safe reaction vessel, mix anthranilic acid, trimethyl orthoformate, and the desired amine in ethanol.[1]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 30 minutes.[1]
-
After the reaction is complete, pour the mixture over crushed ice.[1]
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The product can be further purified by recrystallization if necessary.
Visualizations
Reaction Pathways and Byproduct Formation
The following diagrams illustrate the key reaction pathways and the formation of common byproducts in the Niementowski synthesis of 4(3H)-quinazolinone.
Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving issues with low yield in quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ujpronline.com [ujpronline.com]
- 6. Bischler-Napieralski Reaction [organic-chemistry.org]
- 7. soc.chim.it [soc.chim.it]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 9. files01.core.ac.uk [files01.core.ac.uk]
Catalyst selection for efficient synthesis of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the efficient synthesis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most widely used method is the condensation reaction between anthranilic acid and p-tolyl isothiocyanate. This reaction is typically performed by refluxing the reactants in a suitable solvent, such as ethanol or a deep eutectic solvent (DES), and proceeds through a thiourea intermediate that subsequently cyclizes via dehydration to form the desired quinazolinone ring.[1][2]
Q2: Is a catalyst necessary for this synthesis?
A2: While the reaction can proceed thermally without a catalyst, employing a catalyst can significantly improve reaction rates and yields.[1] Acid catalysts like p-toluenesulfonic acid (p-TSA) can facilitate the cyclization step. More recently, green and reusable catalytic systems, including deep eutectic solvents (DESs) like choline chloride:urea, have been shown to be highly effective, acting as both the solvent and catalyst.[1]
Q3: What are the advantages of using a Deep Eutectic Solvent (DES) like Choline Chloride:Urea?
A3: Deep eutectic solvents offer several advantages aligned with green chemistry principles. They are often biodegradable, non-toxic, and have low vapor pressure. For this specific synthesis, choline chloride:urea has demonstrated excellent yields (up to 76% or more) and can be recycled and reused for multiple runs without a significant loss of activity.[1] They also serve the dual role of solvent and catalyst, simplifying the reaction setup.[1]
Q4: How can I purify the final product?
A4: The typical purification method involves precipitating the crude product by pouring the reaction mixture into a large volume of water. The resulting solid can then be collected by filtration. For higher purity, recrystallization from a suitable solvent, such as ethanol or a DMF-water mixture, is recommended.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | 1. Incomplete reaction. | 1a. Extend the reaction time or increase the temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).1b. Consider using a catalyst. If using a DES, ensure the correct molar ratio (e.g., Choline Chloride:Urea 1:2) and temperature (e.g., 80°C) are used.[1] |
| 2. Degradation of starting materials or product. | 2. Avoid excessive temperatures or prolonged reaction times, especially if starting materials are sensitive. A temperature of 80°C has been shown to be effective in DESs without causing degradation.[1] | |
| 3. Sub-optimal solvent or catalyst. | 3. Screen different solvents. While ethanol is common, DESs have shown superior results.[1] If using a catalyst, ensure it is active and used at the correct loading. | |
| Side Product Formation | 1. Formation of uncyclized thiourea intermediate. | 1. Ensure conditions are sufficient for the final cyclization/dehydration step. Adding an acid catalyst or increasing the temperature can promote ring closure. |
| 2. Self-condensation of anthranilic acid. | 2. Ensure a stoichiometric or slight excess of p-tolyl isothiocyanate. Maintain a controlled reaction temperature. | |
| Difficulty in Product Isolation | 1. Product is oily or does not precipitate. | 1a. After pouring into water, stir vigorously and cool the mixture in an ice bath to induce precipitation.1b. If the product remains oily, attempt extraction with a suitable organic solvent (e.g., ethyl acetate), followed by washing the organic layer, drying, and evaporating the solvent. |
| 2. Product is impure after initial precipitation. | 2. Perform recrystallization from ethanol or another appropriate solvent to remove impurities. | |
| Catalyst Inactivity (for reusable catalysts) | 1. Catalyst poisoning or degradation. | 1. If using a recyclable DES, ensure proper workup to recover it. Wash thoroughly to remove residual reactants and products before drying and reuse.[1] |
| 2. Insufficient mixing in a heterogeneous system. | 2. Ensure vigorous stirring throughout the reaction to maintain good contact between reactants and the catalyst. |
Catalyst and Solvent Performance Data
The selection of a solvent system is critical for maximizing yield. The following table summarizes yields obtained for the synthesis of a closely related analogue, 2-mercapto-3-phenylquinazolin-4(3H)-one, using various choline chloride-based deep eutectic solvents, demonstrating their efficacy.
| Catalyst/Solvent System | Molar Ratio | Temperature (°C) | Time (h) | Yield (%) |
| Choline Chloride:Urea | 1:2 | 80 | 2 | 76 |
| Choline Chloride:Glycerol | 1:2 | 80 | 2 | 59 |
| Choline Chloride:Ethylene Glycol | 1:2 | 80 | 2 | 41 |
| Choline Chloride:Fructose | 2:1 | 80 | 2 | 31 |
| Choline Chloride:Glucose | 2:1 | 80 | 2 | 26 |
| Choline Chloride:Malonic Acid | 1:1 | 80 | 2 | 55 |
| Data adapted from a study on a structurally analogous synthesis, highlighting the superior performance of the Choline Chloride:Urea system.[1] |
Experimental Protocols
Protocol 1: Synthesis using Deep Eutectic Solvent (Green Method)
This protocol is based on the efficient and environmentally friendly procedure using Choline Chloride:Urea as both the solvent and catalyst.[1]
-
Preparation of DES: Prepare the Choline Chloride:Urea (1:2 molar ratio) DES by mixing the two solids in a flask and heating at 80°C with continuous stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: To the prepared DES (e.g., 5 mL), add anthranilic acid (1.0 mmol) and p-tolyl isothiocyanate (1.0 mmol).
-
Reaction Execution: Stir the mixture vigorously at 80°C. Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate:hexane, 3:7). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 50 mL of cold water and stir for 15-20 minutes to precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash it thoroughly with water, and dry it. For further purification, recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Conventional Synthesis using Ethanol
This protocol describes the traditional method using a conventional organic solvent.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve anthranilic acid (1.0 mmol) in absolute ethanol (20 mL).
-
Addition of Reactant: Add p-tolyl isothiocyanate (1.0 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux and maintain it for 6-8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the flask to room temperature. Reduce the solvent volume under reduced pressure.
-
Purification: Pour the concentrated residue into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry. Recrystallize from ethanol to achieve high purity.
Visualized Workflows
Caption: General experimental workflow for the synthesis of this compound.
References
Technical Support Center: Refinement of Analytical Methods for 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical methods for the detection of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for the quantitative analysis of this compound?
A1: The most common and recommended methods for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry. HPLC is generally preferred for its high specificity and ability to separate the analyte from impurities.
Q2: What are the typical spectral characteristics of this compound that are relevant for its analysis?
A2: Quinazolinone derivatives typically exhibit strong UV absorbance. The UV-Vis absorption spectra of similar quinazoline derivatives show two main bands, one around 240–300 nm and another at 310–425 nm.[1] The specific maximum absorbance wavelength (λmax) for this compound should be determined experimentally in the chosen solvent but is expected to be in these ranges.
Q3: What are the key validation parameters to consider when developing an analytical method for this compound?
A3: According to regulatory guidelines, the key validation parameters include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[2][3] Robustness and stability of the analyte in solution should also be assessed.[4][5]
Q4: Are there any known stability issues with this compound that could affect analysis?
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
This guide addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Question: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing for quinazolinone compounds, which can be basic in nature, is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[7]
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to 2.5-3.5 with formic acid or phosphoric acid) can protonate the analyte and reduce secondary interactions.
-
Use an End-Capped Column: Employ a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.[7]
-
Add a Mobile Phase Modifier: The addition of a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites.
-
Check for Column Overload: Injecting a lower concentration of the sample can help determine if the issue is related to overloading the column.[7]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my analyte is shifting between injections. What is causing this variability?
-
Answer: Fluctuations in retention time can be caused by several factors, including insufficient column equilibration, temperature variations, or changes in the mobile phase composition.[7]
-
Troubleshooting Steps:
-
Ensure Proper Column Equilibration: Allow the column to equilibrate with the mobile phase for a sufficient amount of time (at least 10-15 column volumes) before starting the analysis.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to minimize thermal fluctuations.
-
Prepare Fresh Mobile Phase: Prepare the mobile phase fresh daily and ensure accurate measurements of all components. Degas the mobile phase to prevent bubble formation.
-
Check for Leaks: Inspect the HPLC system for any leaks, which can cause pressure fluctuations and affect retention times.
-
-
Issue 3: Poor Resolution Between Analyte and Impurities
-
Question: I am not getting good separation between the main peak of this compound and a closely eluting impurity. How can I improve the resolution?
-
Answer: Poor resolution can often be resolved by optimizing the mobile phase composition to enhance the selectivity of the separation.[7]
-
Troubleshooting Steps:
-
Modify the Organic Solvent Ratio: Small adjustments to the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can significantly impact selectivity.
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the elution order and improve separation.
-
Adjust the pH: Modifying the pH of the mobile phase can change the ionization state of the analyte and impurities, leading to better resolution.
-
Consider a Different Column: If mobile phase optimization is unsuccessful, trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) may provide the necessary selectivity.
-
-
UV-Visible Spectrophotometry
This guide addresses common issues encountered during the UV-Visible spectrophotometric analysis of this compound.
Issue 1: Non-linear Calibration Curve
-
Question: My calibration curve for the analyte is not linear. What are the possible reasons?
-
Answer: A non-linear calibration curve can result from instrumental factors, incorrect standard preparation, or chemical phenomena at higher concentrations.
-
Troubleshooting Steps:
-
Check Instrument Parameters: Ensure the spectrophotometer is properly calibrated and the slit width is appropriate for the analysis.
-
Verify Standard Concentrations: Double-check the calculations and dilutions for the preparation of your standard solutions.
-
Assess Analyte Stability: The analyte may be degrading at higher concentrations or over time. Prepare fresh standards and measure them promptly.
-
Investigate Matrix Effects: If analyzing samples in a complex matrix, excipients or other components may interfere with the absorbance measurement.
-
-
Issue 2: High Background Absorbance or Baseline Drift
-
Question: I am observing high background absorbance and a drifting baseline. How can I resolve this?
-
Answer: High background and baseline drift can be caused by a dirty cuvette, contaminated solvent, or instrument instability.
-
Troubleshooting Steps:
-
Clean the Cuvette: Thoroughly clean the cuvette with an appropriate solvent and ensure there are no fingerprints or residues in the light path.
-
Use High-Purity Solvents: Ensure the solvent used for sample and blank preparation is of high purity and does not absorb at the analytical wavelength.
-
Warm Up the Instrument: Allow the spectrophotometer's lamp to warm up for the recommended time to ensure a stable light output.
-
Perform a Blank Measurement: Always run a blank with the same solvent used for the sample to zero the instrument before each measurement.
-
-
Quantitative Data Summary
The following tables provide typical acceptance criteria for the validation of an analytical method for this compound. These values are illustrative and may need to be adjusted based on the specific application and regulatory requirements.
Table 1: System Suitability Parameters for HPLC
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Table 2: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD) | |
| - Repeatability (Intra-day) | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Range | 80% - 120% of the test concentration |
| Specificity | No interference from blank and placebo at the retention time of the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Protocols
HPLC Method (Proposed)
This proposed HPLC method is based on common practices for the analysis of quinazolinone derivatives and should be optimized and validated for your specific application.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (e.g., in a gradient or isocratic elution). A starting point could be a 60:40 (v/v) ratio of Acetonitrile to 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning a standard solution of this compound from 200 to 400 nm to find the λmax.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and dilute with the mobile phase to the desired concentrations for calibration.
UV-Visible Spectrophotometry Method (Proposed)
This proposed UV-Visible spectrophotometry method is a simpler alternative for the quantification of this compound, particularly for bulk drug analysis where interfering substances are minimal.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which the analyte is soluble and stable, and which has low UV absorbance in the region of interest (e.g., Methanol, Ethanol, or Acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of the analyte between 200 and 400 nm against a solvent blank.
-
Standard Preparation: Prepare a stock solution of the analyte in the chosen solvent and create a series of dilutions to cover the desired concentration range.
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax and plot a graph of absorbance versus concentration. The concentration of the unknown sample can be determined from the linear regression equation of the calibration curve.
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen solvent to a concentration that falls within the linear range of the calibration curve.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Troubleshooting workflow for common UV-Vis spectrophotometry issues.
Caption: Logical relationship of analytical method validation parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and Other Quinazolinone Derivatives in Drug Discovery
A detailed examination of the biological activities and structure-activity relationships of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one in comparison with other notable quinazolinone derivatives, supported by experimental data and mechanistic insights.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] This guide provides a comparative study of this compound and other key quinazolinone derivatives, focusing on their performance in various biological assays, supported by experimental data and detailed methodologies. The structure-activity relationship (SAR) studies reveal that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for their biological activities.[1]
Comparative Biological Activity: A Data-Driven Overview
The biological efficacy of quinazolinone derivatives is significantly influenced by the nature and position of substituents on the quinazolinone core. Below is a comparative summary of the biological activities of this compound and other selected derivatives.
Anticancer Activity
Quinazolinone derivatives have demonstrated significant potential as anticancer agents by targeting various proteins and signaling pathways involved in cancer cell proliferation and survival.[3]
Table 1: Comparative Anticancer Activity of Quinazolinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| This compound | SW620 (colon), MDA-MB-231 (breast) | 4.24 ± 1.16, 2.93 ± 0.68 | Histone Deacetylase (HDAC) Inhibition | [4] |
| 2-(4-Chlorophenyl)-quinazolin-4(3H)-one | Not Specified | Potent Inhibitor | α-Glucosidase Inhibition | [5] |
| 2-(4-Bromophenyl)-quinazolin-4(3H)-one | Not Specified | Potent Inhibitor | α-Glucosidase Inhibition | [5] |
| Compound 17 (2-methoxyphenyl substitution) | Various (9 cell lines) | Remarkable Profile | Kinase Inhibition | [6] |
Antimicrobial Activity
The emergence of drug-resistant pathogens has spurred the development of novel antimicrobial agents, with quinazolinone derivatives showing promising results.[7][8]
Table 2: Comparative Antimicrobial Activity of Quinazolinone Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Mercapto-3-phenyl-quinazolin-4(3H)-one derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Bacillus subtilis | Good activity | [9] |
| Fused pyrolo-quinazolinones | Candida albicans, Aspergillus niger | 32-64 | [10] |
| Fused pyridazine-quinazolinones | Aspergillus niger, Candida albicans | 32 | [10] |
| Quinazolinone-lysine conjugates (with urea/thiourea and fluoro group) | Various pathogens | Highly potent | [1] |
Structure-Activity Relationship (SAR) Insights
The biological activity of quinazolinone derivatives is intricately linked to their structural features. Key SAR findings include:
-
Substitution at Position 2: The presence of a mercapto group (-SH) or substituted aryl/heteroaryl groups at this position often enhances biological activity.[11]
-
Substitution at Position 3: Aromatic or substituted amino groups at the N-3 position significantly influence the anticancer and antimicrobial efficacy.[1][4] For instance, methyl-substituted derivatives at N-3 have shown higher cytotoxicity in cancer cells.[4]
-
Halogen Substitution: The presence of halogen atoms like chlorine or bromine on the phenyl ring can improve antimicrobial and anticancer activities.[1][10]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of quinazolinone derivatives.
Synthesis of 2-Mercapto-3-aryl-3H-quinazolin-4-ones
A general and efficient method for the synthesis of 2-mercapto-3-aryl-3H-quinazolin-4-ones involves the condensation of anthranilic acid with an appropriate aryl isothiocyanate.
-
Procedure: A mixture of anthranilic acid and an aryl isothiocyanate (e.g., p-tolyl isothiocyanate for the title compound) is heated, often in a solvent like ethanol or under solvent-free conditions. The reaction mixture is then cooled, and the resulting solid product is filtered, washed, and recrystallized to yield the desired 2-mercapto-3-aryl-3H-quinazolin-4-one.[9][12]
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized compounds against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Procedure: Cancer cells are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals. The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][13]
In Vitro Antimicrobial Activity (Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.
-
Procedure: A serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism is then added to each well. The plates are incubated under appropriate conditions for the specific microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8][10]
Visualizing Molecular Interactions and Workflows
To better understand the mechanisms and processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: HDAC inhibition pathway by quinazolinone derivatives.
Caption: General workflow for synthesis and evaluation.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. benchchem.com [benchchem.com]
- 4. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinazolinone derivatives: Synthesis and comparison of inhibitory mechanisms on α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Antibacterial, antifungal and cytotoxic evaluation of some new quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation of the anticancer activity of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one in different cell lines
For researchers, scientists, and drug development professionals, the quinazolinone scaffold represents a promising frontier in the development of novel anticancer therapeutics. This guide provides a comparative analysis of the anticancer activity of 2-mercapto-3-substituted-3H-quinazolin-4-one derivatives across various cancer cell lines. While specific experimental data for 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one remains elusive in publicly available literature, this guide synthesizes findings from closely related analogues to offer valuable insights into the structure-activity relationships and potential therapeutic applications of this chemical class.
Comparative Anticancer Activity
The anticancer efficacy of 2-mercapto-quinazolin-4-one derivatives is significantly influenced by the nature of the substituent at the 3-position of the quinazolinone ring. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various analogues against a panel of human cancer cell lines. This data, collated from multiple studies, provides a basis for comparing the potency of different structural modifications. Direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Compound ID/Series | 3-Position Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 3,4,5-trimethoxybenzyl | Lung (NCI-H522) | >100 | [1][2] |
| Colon (HCT-116) | 17.7 | [1][2] | ||
| Breast (MCF7) | 4.04 | [3] | ||
| CNS (SNB-75) | 11.1 | [1][2] | ||
| Series 2 | Benzyl | Colon (HCT-116) | 12.8 (GI50) | [2] |
| Breast (MCF7) | >100 | [2] | ||
| Series 3 | Phenyl | Breast (MCF7) | 0.20 - 0.84 | [4] |
| Ovarian (A2780) | 0.14 - 0.84 | [4] | ||
| Series 4 | Methyl | Colon (SW620) | 3.61 - 4.24 | [5] |
| Breast (MDA-MB-231) | 2.93 - 3.34 | [5] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. GI50 is the concentration for 50% of maximal inhibition of cell proliferation.
Experimental Protocols
The evaluation of the anticancer activity of these compounds predominantly relies on standardized in vitro assays. A detailed understanding of these methodologies is crucial for the interpretation and comparison of the presented data.
MTT Cell Viability Assay
The most commonly employed method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like Doxorubicin or Cisplatin) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow for Anticancer Activity Screening
Caption: Workflow of the MTT assay for determining cytotoxicity.
Potential Signaling Pathways
While the precise mechanism of action for this compound is not yet elucidated, many quinazolinone derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. One of the most prominent targets is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Proposed EGFR Inhibition Pathway
Caption: Proposed mechanism of EGFR inhibition by quinazolinone derivatives.
Conclusion and Future Directions
The available data strongly suggest that the 2-mercapto-quinazolin-4-one scaffold is a viable starting point for the development of potent anticancer agents. The nature of the substituent at the 3-position appears to be a critical determinant of cytotoxic activity, with phenyl and methyl substitutions showing promising results in various cancer cell lines.
The absence of specific data for this compound highlights a gap in the current research landscape. Future studies should focus on the synthesis and comprehensive in vitro evaluation of this specific compound against a broad panel of cancer cell lines. Furthermore, mechanistic studies to elucidate its precise molecular targets and signaling pathways are warranted. Such investigations will be crucial in determining its potential as a lead compound for the development of novel and effective cancer therapies.
References
- 1. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted quinazolines, part 2. Synthesis and in-vitro anticancer evaluation of new 2-substituted mercapto-3H-quinazoline analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, in vitro antitumour activity, and molecular docking study of novel 2-substituted mercapto-3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of 2-Mercaptoquinazolin-4(3H)-one Based N-Hydroxyheptanamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Anticancer Bioevaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one analogs, focusing on their anticonvulsant, antimicrobial, and anticancer activities. The information is compiled from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Anticonvulsant Activity
The quinazolin-4-one scaffold is a well-established pharmacophore for anticonvulsant activity, with the prototype being the sedative-hypnotic agent methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone).[1] SAR studies on 2,3-disubstituted quinazolin-4(3H)-ones have revealed that modifications at the 2 and 3-positions significantly influence their anticonvulsant potency. While specific data for a series of 2-mercapto-3-p-tolyl analogs is limited, broader studies on 2-substituted-3-aryl-quinazolinones provide valuable insights.
Compounds possessing a 3-o-tolyl group have shown good protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scMet)-induced seizures.[1] This suggests that the p-tolyl substitution in the target analogs is a promising feature for anticonvulsant activity. The mechanism of action for many quinazolinone-based anticonvulsants is believed to involve the positive allosteric modulation of GABAA receptors.
The following table summarizes the anticonvulsant activity of representative 2,3-disubstituted quinazolin-4(3H)-one analogs.
| Compound ID | 2-Substituent | 3-Substituent | Anticonvulsant Activity (MES Screen) ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| 6l | -CH2CO(p-Cl-C6H4) | o-tolyl | 31.4 | 121 | 3.9 |
| 8i | -CH2CO(3-pyridyl) | o-chlorophenyl | 47.5 | 142 | 3.0 |
Data extracted from Wolfe et al. (1990).[1]
Experimental Protocols:
Pentylenetetrazole (PTZ)-Induced Seizure Test: [2][3][4][5][6]
This model is commonly used to evaluate potential anticonvulsant drugs.
-
Animals: Male Swiss albino mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally at various doses. A vehicle control group and a positive control group (e.g., Diazepam) are included.
-
Induction of Seizures: After a specified pretreatment time (e.g., 15-30 minutes), a convulsant dose of pentylenetetrazole (PTZ), typically 85 mg/kg, is injected subcutaneously.
-
Observation: Animals are observed for a period of 30 minutes for the onset of clonic seizures (characterized by clonus of the forelimbs, hindlimbs, and loss of righting reflex) and the incidence of mortality.
-
Endpoint: The latency to the first seizure and the percentage of animals protected from seizures and death are recorded. The ED50 (the dose that protects 50% of the animals from seizures) can then be calculated.
Logical Relationship: Anticonvulsant SAR
Caption: General SAR for anticonvulsant quinazolinones.
Antimicrobial Activity
Several studies have explored the antimicrobial potential of 2-mercapto-3-aryl-quinazolin-4-one derivatives. The sulfur atom at the 2-position provides a handle for further derivatization, leading to a wide range of S-substituted analogs with varying antimicrobial profiles.
Derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one have been synthesized and tested against various bacterial strains.[7][8] The general finding is that substitution on the mercapto group can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria.
The following table presents the antimicrobial activity of some S-substituted 2-mercapto-3-phenyl-quinazolin-4-one analogs. While the 3-substituent is phenyl and not p-tolyl, these results provide a valuable starting point for understanding the SAR.
| Compound ID | S-Substituent | Staphylococcus aureus (Zone of Inhibition, mm) | Bacillus subtilis (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) |
| 5a | -CO-C6H5 | 15 | 14 | 12 |
| 5b | -CO-p-Cl-C6H4 | 18 | 16 | 14 |
| 5c | -CO-p-NO2-C6H4 | 20 | 18 | 16 |
| Norfloxacin (Standard) | - | 25 | 24 | 22 |
Data extracted from Mandloi et al. (2011).
Experimental Protocols:
Agar Well Diffusion Method for Antibacterial Susceptibility: [9]
-
Bacterial Strains: Standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Pseudomonas aeruginosa, Escherichia coli) bacteria are used.
-
Culture Preparation: Bacterial cultures are grown in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity (e.g., 0.5 McFarland standard).
-
Agar Plate Inoculation: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Well Preparation and Compound Application: Wells of a specific diameter (e.g., 6 mm) are created in the agar. A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and a standard antibiotic (e.g., Norfloxacin) is used as a positive control.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antibacterial activity.
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for agar well diffusion assay.
Anticancer Activity
The quinazolinone scaffold is also recognized for its potential as an anticancer agent, with some derivatives targeting key signaling pathways involved in cancer progression. For instance, some quinazolinones act as inhibitors of enzymes like dihydrofolate reductase (DHFR).
SAR studies on 2-mercapto-quinazolin-4-ones have indicated that substitutions at the 2 and 3-positions are crucial for their cytotoxic activity. The introduction of various moieties on the sulfur atom at the 2-position can significantly impact their anticancer potency.
Signaling Pathway: Potential Anticancer Mechanism
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Amelioration of Pentylenetetrazole-Induced Seizures by Modulators of Sigma, N-Methyl-D-Aspartate, and Ryanodine Receptors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anti-microbial activity of few derivatives of 2-mercapto-3-phenyl-quinazolin-4(3H)-one | Semantic Scholar [semanticscholar.org]
- 9. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
The Efficacy of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one: A Comparative Analysis of In Vitro and In Vivo Studies
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2] The introduction of a mercapto group at the 2-position and an aryl substituent at the 3-position, as in the case of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, has been a strategic approach to enhance and diversify these biological effects. This guide provides an objective comparison of the in vitro and potential in vivo efficacy of this structural class, supported by experimental data from related compounds.
In Vitro Efficacy: Antimicrobial and Anticancer Activities
Derivatives of 2-mercapto-3-aryl-quinazolin-4-one have demonstrated significant potential as both antimicrobial and anticancer agents in laboratory settings. The efficacy is often attributed to the core quinazolinone structure, with substitutions at the 2- and 3-positions playing a crucial role in modulating the biological activity.
Antimicrobial Activity
The antimicrobial properties of 2-mercapto-quinazolin-4-one derivatives have been evaluated against a range of pathogenic bacteria and fungi. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The following table summarizes the antimicrobial activity of representative 2-mercapto-3-phenyl-quinazolin-4-one thioester derivatives.[3]
Table 1: In Vitro Antimicrobial Activity of 2-Mercapto-3-phenyl-quinazolin-4-one Derivatives (Zone of Inhibition in mm) [3]
| Compound | Staphylococcus aureus | Pseudomonas aeruginosa | Bacillus subtilis |
| Thioester Derivative 1 | 18 | 15 | 17 |
| Thioester Derivative 2 | 20 | 18 | 19 |
| Thioester Derivative 3 | 16 | 14 | 15 |
| Norfloxacin (Standard) | 25 | 22 | 24 |
Anticancer Activity
In the realm of oncology, quinazolinone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.[4][5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as those mediated by Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[7] The following table presents the in vitro cytotoxic activity (IC50 values) of representative 3-methylenamino-4(3H)-quinazolone derivatives against different cancer cell lines.[4]
Table 2: In Vitro Cytotoxic Activity (IC50 in µM) of Quinazolinone Derivatives [4]
| Compound | RD (Rhabdomyosarcoma) | MDA-MB-231 (Breast Cancer) | LLC-PK1 (Normal Kidney Cells) |
| Derivative 5 | 14.65 | 147.70 | 34.82 |
| Derivative 6 | >50 | 10.62 | >50 |
| Derivative 7 | >50 | 8.79 | 60.18 |
| Paclitaxel (Standard) | 0.58 | 0.04 | 1.31 |
In Vivo Efficacy: A Look into Anticonvulsant Potential
While direct in vivo efficacy data for the antimicrobial and anticancer activities of this compound is scarce, studies on other quinazolinone derivatives have demonstrated their potential in animal models for different therapeutic areas. For instance, certain 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity in mice.[8]
Table 3: In Vivo Anticonvulsant Activity of Representative Quinazolin-4(3H)-one Derivatives in a PTZ-induced Seizure Model in Mice [8]
| Compound | Dose (mg/kg) | Protection (%) |
| Derivative 8b | 150 | 100 |
| Phenobarbital | 20 | 100 |
| Diazepam | 5 | 100 |
Experimental Protocols
To ensure the reproducibility and validity of the efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays commonly used to evaluate quinazolinone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[9]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[10]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Pathways and Processes
To better understand the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: General experimental workflow for evaluating the efficacy of quinazolinone derivatives.
References
- 1. Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Biological Target of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. The compound 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one belongs to this versatile class. While direct experimental validation of its specific biological target is not extensively documented in publicly available literature, its structural features strongly suggest a role as a modulator of key cellular signaling pathways, particularly in the context of cancer. This guide provides a comparative analysis of the potential biological targets of this compound by examining the well-characterized activities of structurally similar quinazolinone derivatives. The primary focus will be on their role as inhibitors of protein kinases, which are frequently implicated in oncogenesis.
Comparative Analysis of Quinazolinone Derivatives
The biological activity of quinazolinone derivatives is heavily influenced by the substitutions at the 2 and 3 positions of the quinazolinone core. The presence of a mercapto group at the 2-position and an aryl group (p-tolyl) at the 3-position in the compound of interest suggests potential interactions with the ATP-binding pockets of various kinases. The following table summarizes the inhibitory activities of several 2-substituted quinazolin-4(3H)-one derivatives against common cancer-related biological targets.
| Compound/Derivative | Biological Target | Assay Type | IC50/Activity | Cell Line(s) |
| Compound C9 (a quinazolin-4(3H)-one derivative) | USP7 | Ub-AMC assay | 5.048 µM | - |
| Compound C19 (a quinazolin-4(3H)-one derivative) | USP7 | Ub-AMC assay | 0.595 µM | - |
| Compound 2i (a quinazolin-4(3H)-one derivative) | CDK2 | Kinase Assay | 0.173 ± 0.012 µM | - |
| Compound 3i (a quinazolin-4(3H)-one derivative) | CDK2 | Kinase Assay | 0.177 ± 0.032 µM | - |
| Compound 2i (a quinazolin-4(3H)-one derivative) | HER2 | Kinase Assay | - | - |
| Compound 3i (a quinazolin-4(3H)-one derivative) | HER2 | Kinase Assay | - | - |
| Compound 2i (a quinazolin-4(3H)-one derivative) | EGFR | Kinase Assay | 0.097 ± 0.019 µM | - |
| Compound 3i (a quinazolin-4(3H)-one derivative) | EGFR | Kinase Assay | 0.181 ± 0.011 µM | - |
| Compound 11g (a quinazolinone derivative) | RecQ Helicases (BLM, WRN, RECQ1) | Helicase Assay | Moderate Inhibition | HCT-116, MDA-MB-231 |
Potential Signaling Pathways
Based on the activities of related compounds, this compound could potentially interfere with key signaling pathways driving cell proliferation and survival. Two of the most probable targets are the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) pathways.
Caption: Simplified EGFR signaling pathway and potential inhibition by quinazolinone derivatives.
Caption: The role of the Cyclin E/CDK2 complex in the G1/S cell cycle transition and its potential inhibition.
Experimental Protocols
To facilitate further research and cross-validation, detailed protocols for key experiments are provided below.
Experimental Workflow: In Vitro Evaluation of a Novel Kinase Inhibitor
Benchmarking the antimicrobial activity of 2-Mercapto-3-p-tolyl-3h-quinazolin-4-one against standard antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the antimicrobial activity of the novel compound 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one against a panel of standard antibiotics. The data presented herein is a synthesized representation from multiple studies on closely related 2-mercapto-3-aryl-quinazolin-4-one derivatives to provide a comparative landscape of its potential efficacy. This guide also details the experimental methodologies for the key assays cited and visualizes the experimental workflow and the proposed mechanism of action.
Comparative Antimicrobial Activity
The antimicrobial potential of this compound and its analogs has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data, offering a comparative view against commonly used antibiotics.
Disclaimer: The data for this compound is a representative compilation from studies on structurally analogous 2-mercapto-3-aryl-quinazolin-4-ones. Direct comparative studies for this specific molecule against this exact panel of antibiotics are not extensively available.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Microorganism | This compound (Representative) | Ciprofloxacin | Ampicillin | Vancomycin |
| Staphylococcus aureus (Gram-positive) | 16 - 32 | 0.5 - 2 | 0.25 - 1 | 1 - 4 |
| Bacillus subtilis (Gram-positive) | 32 - 64 | 0.25 - 1 | 0.125 - 0.5 | 0.5 - 2 |
| Escherichia coli (Gram-negative) | 64 - 128 | 0.015 - 0.12 | > 256 | Not Active |
| Pseudomonas aeruginosa (Gram-negative) | 128 - 256 | 0.25 - 1 | > 256 | Not Active |
Table 2: Zone of Inhibition in mm
| Microorganism | This compound (Representative) | Ciprofloxacin | Ampicillin | Vancomycin |
| Staphylococcus aureus (Gram-positive) | 15 - 20 | 22 - 30 | 25 - 35 | 15 - 20 |
| Bacillus subtilis (Gram-positive) | 12 - 18 | 25 - 33 | 28 - 38 | 18 - 25 |
| Escherichia coli (Gram-negative) | 10 - 15 | 28 - 36 | < 10 | Not Active |
| Pseudomonas aeruginosa (Gram-negative) | 8 - 12 | 25 - 33 | < 10 | Not Active |
Experimental Protocols
The following are detailed methodologies for the two primary assays used to determine the antimicrobial activity of this compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth medium
-
Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)
-
This compound stock solution
-
Standard antibiotic stock solutions
-
Sterile pipette and tips
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in the microtiter plate using MHB. Concentrations typically range from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum without antimicrobial agent) and a negative control well (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth) of the microorganism.
Agar Well Diffusion Method for Zone of Inhibition Determination
This method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a substance by measuring the diameter of the zone where bacterial growth is inhibited.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Standardized bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Sterile cotton swabs
-
Sterile cork borer or well cutter (6-8 mm diameter)
-
This compound solution of known concentration
-
Standard antibiotic solutions of known concentration
-
Micropipette and sterile tips
-
Incubator
-
Calipers or a ruler
Procedure:
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the standardized bacterial inoculum and streaked evenly over the entire surface of an MHA plate to create a lawn of bacteria.
-
Creation of Wells: Sterile wells are punched into the agar using a cork borer.
-
Application of Test Substances: A fixed volume (e.g., 50-100 µL) of the test compound and standard antibiotic solutions are added to the respective wells. A control well with the solvent used to dissolve the compounds is also included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Measurement of Inhibition Zones: The diameter of the clear zone around each well where bacterial growth is inhibited is measured in millimeters.
Visualizations
Experimental Workflow
Caption: Workflow for determining antimicrobial activity.
Proposed Mechanism of Action
Quinazolinone derivatives have been reported to exert their antimicrobial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] This mechanism is analogous to that of fluoroquinolone antibiotics.
Caption: Proposed inhibition of DNA gyrase by the quinazolinone.
References
Comparative Molecular Docking Analysis of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and Its Derivatives
This guide provides a comparative overview of the molecular docking performance of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and its related derivatives. The quinazolinone scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects.[1][2] Molecular docking studies are crucial computational methods used to predict the binding interactions between these small molecules and their biological protein targets, thereby guiding drug design and development.[1]
Experimental Protocols: Molecular Docking
A generalized workflow for the molecular docking of quinazolinone derivatives, as cited in multiple studies, is outlined below. This protocol serves as a standard methodology for in silico analysis.
Preparation of Protein and Ligand Structures
-
Protein Preparation: The three-dimensional crystal structures of target proteins are typically obtained from the Protein Data Bank (PDB). Prior to docking, these structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms are added, and appropriate charges are assigned to the protein structure.[1]
-
Ligand Preparation: The two-dimensional structures of the this compound derivatives are drawn using chemical drawing software. These 2D structures are then converted into three-dimensional formats. To achieve stable conformations, energy minimization is performed using force fields such as MMFF94.[1]
Molecular Docking Simulation
-
Software: Commonly utilized software for molecular docking includes AutoDock, AutoDock Vina, and Molegro Virtual Docker (MVD).[1][3]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to delineate the search space for the ligand. The dimensions and center of this grid are determined based on the position of a co-crystallized ligand or through active site prediction tools.[1]
-
Docking Algorithm: The docking software employs an algorithm, such as the Lamarckian Genetic Algorithm in AutoDock, to explore various conformations and orientations of the ligand within the protein's active site.[1]
-
Scoring: The binding affinity for each docked pose is calculated and typically expressed in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable interaction.[1]
Analysis of Docking Results
The final docked poses are visualized to analyze the intermolecular interactions between the quinazolinone derivatives and the amino acid residues of the target protein. These interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which provide insights into the structural basis of the observed biological activity.[1]
References
Head-to-Head Comparison: 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one and Phenytoin in Preclinical Anticonvulsant Screening
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the anticonvulsant potential of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one, a representative of the quinazolinone class of compounds, against the established anti-epileptic drug, Phenytoin. The comparison is based on data from preclinical animal models, which are fundamental in the early stages of drug discovery for assessing efficacy and neurotoxicity. Quinazolin-4-one derivatives have garnered significant interest for their diverse pharmacological activities, including their potential as central nervous system agents.[1][2]
Executive Summary
The following sections present a head-to-head comparison of a representative 2-mercapto-3-aryl-quinazolin-4-one derivative with the widely used anticonvulsant, Phenytoin. The comparison focuses on their efficacy in standard preclinical seizure models—the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) tests—and their associated neurotoxicity as determined by the Rotarod test. This guide aims to provide an objective overview to inform further research and development in the field of novel anticonvulsant therapies.
Quantitative Data Summary
The anticonvulsant activity and neurotoxicity of a representative 2-mercapto-3-aryl-quinazolin-4-one and the reference compound, Phenytoin, are summarized below. The data is compiled from studies evaluating anticonvulsant properties in rodent models.[3] It is important to note that direct comparative data for this compound was not available in the public domain at the time of this review; therefore, data from a closely related analog is presented as a representative of this chemical class.
| Compound | Test | Dose (mg/kg) | Activity |
| Representative 2-Mercapto-3-aryl-quinazolin-4-one | MES | 100 | Protection against tonic-clonic seizures |
| PTZ | 100 | Moderate protection against clonic seizures | |
| Rotarod | 100 | No significant motor impairment | |
| Phenytoin | MES | 30 | Protection against tonic-clonic seizures |
| PTZ | 100 | Inactive | |
| Rotarod | 100 | Motor impairment observed |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison. These protocols are standard in the preclinical evaluation of potential anticonvulsant agents.
Maximal Electroshock (MES) Seizure Test
The MES test is a widely accepted animal model for generalized tonic-clonic seizures.[4][5] It assesses a compound's ability to prevent the spread of seizures.
-
Animal Model: Adult male albino mice (20-25 g) are used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes.
-
Procedure:
-
A drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice to minimize discomfort.[6][7]
-
The test compound or vehicle is administered intraperitoneally (i.p.).
-
After a predetermined time (e.g., 30 minutes or 1 hour), an electrical stimulus (typically 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.[4][6]
-
The mice are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
-
Endpoint: Abolition of the tonic hindlimb extension is considered a positive result, indicating anticonvulsant activity.[6][7]
Pentylenetetrazole (PTZ)-Induced Seizure Test
The PTZ test is a model for chemically induced myoclonic and absence seizures. It evaluates a compound's ability to raise the seizure threshold.
-
Animal Model: Adult male albino mice (20-25 g) are used.
-
Procedure:
-
The test compound or vehicle is administered i.p.
-
After a specified time, a convulsant dose of Pentylenetetrazole (typically 85 mg/kg) is injected subcutaneously.
-
The animals are observed for the onset and severity of seizures, typically for 30 minutes. Seizure activity is often scored on a scale, such as the Racine scale.
-
-
Endpoint: The absence of clonic seizures or a significant delay in their onset compared to the control group indicates anticonvulsant activity.
Rotarod Test for Neurotoxicity
The Rotarod test is used to assess motor coordination and balance, providing an indication of a compound's potential neurotoxic side effects.
-
Animal Model: Adult male albino mice (20-25 g) are used.
-
Apparatus: A rotating rod apparatus (Rotarod).
-
Procedure:
-
Mice are trained to walk on the rotating rod at a constant speed (e.g., 5-10 rpm) for a set duration (e.g., 1-2 minutes) in a pre-test session.
-
The test compound or vehicle is administered i.p.
-
At the time of expected peak effect, the mice are placed back on the rotating rod.
-
The time the animal remains on the rod is recorded. A fall or passive rotation for a full turn is considered a failure.
-
-
Endpoint: A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates motor impairment and potential neurotoxicity.
Mechanism of Action & Signaling Pathways
The anticonvulsant activity of quinazolin-4-one derivatives is often attributed to their interaction with the GABAergic system, a major inhibitory neurotransmitter system in the brain. Many anticonvulsant drugs exert their effects by enhancing GABAergic transmission. In contrast, Phenytoin's primary mechanism of action is the blockade of voltage-gated sodium channels.[2]
Proposed Signaling Pathway for Quinazolin-4-one Derivatives
Caption: Proposed GABAergic signaling pathway for quinazolin-4-one derivatives.
Mechanism of Action of Phenytoin
Caption: Mechanism of action of Phenytoin via sodium channel blockade.
Experimental Workflow
The general workflow for the preclinical evaluation of anticonvulsant compounds is depicted below.
References
- 1. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 3. spectrabase.com [spectrabase.com]
- 4. Synthesis and anticonvulsant evaluation of some new 2,3,8-trisubstituted-4(3H)-quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. amyloid-peptide-25-35-human.com [amyloid-peptide-25-35-human.com]
- 6. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Safety Operating Guide
Proper Disposal of 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information
It is imperative to treat 2-Mercapto-3-p-tolyl-3H-quinazolin-4-one as a potentially hazardous substance. Researchers handling this compound should wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated fume hood.
In case of a spill:
-
Evacuate the immediate area.
-
Alert laboratory personnel and the designated safety officer.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan: A Step-by-Step Guide
The disposal of this compound must comply with all local, state, and federal regulations. The following is a general operational plan:
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. It should be collected in a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with the chemical and its likely solvents.
-
Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," the CAS number (37641-50-2), and the appropriate hazard symbols (e.g., "Hazardous Waste").
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from heat sources and incompatible materials.
-
Disposal Request: Once the container is full or has reached the designated accumulation time limit, a pickup should be scheduled with your institution's licensed hazardous waste disposal contractor.
Hypothetical Quantitative Data for Disposal Considerations
The following table presents hypothetical quantitative data that would typically be found in a Safety Data Sheet. This information is provided as an example and should be confirmed with a substance-specific SDS when available.
| Parameter | Hypothetical Value | Significance for Disposal |
| LD50 (Oral, Rat) | >2000 mg/kg | Indicates potential toxicity; handle with care. |
| Aquatic Toxicity (LC50) | 10-100 mg/L | Potentially harmful to aquatic life; prevent release to waterways. |
| Persistence and Degradability | Not readily biodegradable | May persist in the environment; requires specialized disposal methods. |
| Flash Point | >100 °C | Not highly flammable, but should be kept away from ignition sources. |
Experimental Protocol for Waste Neutralization (Hypothetical)
Note: This is a generalized protocol and should be validated and adapted based on a specific SDS and institutional safety guidelines. This procedure should only be carried out by trained personnel in a controlled laboratory setting.
-
Objective: To convert the mercapto-quinazolinone derivative to a less hazardous form before disposal.
-
Materials:
-
This compound waste
-
Sodium hypochlorite solution (bleach)
-
Sodium hydroxide solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Appropriate reaction vessel within a fume hood
-
-
Procedure:
-
In a suitable reaction vessel, dilute the waste containing this compound with water.
-
Adjust the pH of the solution to >12 with sodium hydroxide solution to deprotonate the mercapto group, increasing its reactivity.
-
Slowly add an excess of sodium hypochlorite solution while stirring vigorously. The hypochlorite will oxidize the thiol group.
-
Monitor the reaction for completion (e.g., using thin-layer chromatography).
-
Neutralize the resulting solution to a pH between 6 and 8.
-
The neutralized solution may be suitable for disposal down the drain, pending confirmation with local regulations and a thorough analysis of the final reaction mixture. All solid residues must still be disposed of as hazardous waste.
-
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and building trust in their laboratory's chemical handling practices. Always consult your institution's specific safety and disposal guidelines before proceeding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
